Methyl 3-amino-3-phenylpropanoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKTZBZYSKZYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385405 | |
| Record name | methyl 3-amino-3-phenylpropanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88831-43-0 | |
| Record name | methyl 3-amino-3-phenylpropanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-phenyl-3-amino-propionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-Amino-3-phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 3-amino-3-phenylpropanoate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the prevalent synthetic methodologies, experimental protocols, and relevant chemical data to support research and development in the pharmaceutical and chemical industries.
Introduction
This compound, also known as β-phenylalanine methyl ester hydrochloride, is a valuable building block in organic synthesis. Its structural motif, a β-amino ester, is found in a variety of biologically active molecules. The presence of a chiral center at the β-position and the reactive amino and ester functionalities make it a versatile precursor for the synthesis of complex molecular architectures, including modified peptides and small molecule therapeutics. This guide will focus on the most common and efficient laboratory-scale synthesis of this compound: the Fischer esterification of 3-amino-3-phenylpropanoic acid.
Synthetic Pathways
The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 3-amino-3-phenylpropanoic acid. This reaction involves the treatment of the carboxylic acid with methanol in the presence of an acid catalyst. Two common variations of this method are prevalent:
-
Method A: Thionyl Chloride in Methanol: This is a highly effective method where thionyl chloride serves as the precursor for the in-situ generation of hydrochloric acid, which catalyzes the esterification.
-
Method B: Acid Catalysis with Sulfuric Acid or Hydrogen Chloride: This classic approach utilizes a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride, to catalyze the reaction between the amino acid and methanol.
This guide will provide a detailed experimental protocol for the thionyl chloride-mediated esterification, as it is a widely adopted and efficient procedure.
Experimental Protocol: Thionyl Chloride-Mediated Esterification
This protocol is adapted from established procedures for the synthesis of similar amino acid methyl ester hydrochlorides and represents a reliable method for the preparation of the target compound.
Reaction Scheme:
In-Depth Technical Guide: Physicochemical Properties of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-phenylpropanoate hydrochloride is a derivative of β-phenylalanine, a non-proteinogenic β-amino acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to their potential to mimic or modulate biological processes. As building blocks for peptidomimetics and other bioactive molecules, a thorough understanding of their physicochemical properties is crucial for formulation, drug delivery, and predicting their behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.
Chemical Structure and Identification
-
Chemical Name: this compound
-
Synonyms: Methyl 3-amino-3-phenylpropionate hydrochloride, β-Phenylalanine methyl ester hydrochloride
-
Molecular Formula: C₁₀H₁₄ClNO₂[1]
-
Molecular Weight: 215.68 g/mol [1]
-
CAS Number: 88831-43-0
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its corresponding free base are presented below. It is important to distinguish between the two forms, as the hydrochloride salt generally exhibits different solubility and melting point characteristics compared to the free amine.
Table 1: Physicochemical Data
| Property | Value (Hydrochloride) | Value (Free Base) |
| Molecular Formula | C₁₀H₁₄ClNO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 215.68 g/mol [1] | 179.22 g/mol [2] |
| Melting Point | 145-147 °C | 148-149 °C[3] |
| pKa (of the conjugate acid) | Not experimentally determined | 7.68 ± 0.10 (Predicted)[3] |
| Solubility | Data not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions into a liquid.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.
-
-
Purity Indication: A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various solvents, particularly aqueous buffers relevant to physiological conditions.
Methodology (Shake-Flask Method):
-
Solvent Systems: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the chosen solvent in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
-
Data Reporting: Solubility is reported in units of mg/mL or mol/L at the specified temperature and pH.
pKa Determination
Objective: To determine the acid dissociation constant (pKa) of the protonated amine group of this compound.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precisely weighed amount of the hydrochloride salt is dissolved in a known volume of deionized water.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator or a burette.
-
Procedure:
-
The solution of the compound is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
-
Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the amine has been neutralized (i.e., at the half-equivalence point).
Spectral Data
Spectroscopic analysis is essential for the structural confirmation and identification of this compound.
Table 2: Spectral Data Summary
| Technique | Key Features |
| ¹H NMR | Expected signals for aromatic protons, the methine proton (CH-N), the methylene protons (CH₂-CO), and the methyl ester protons. The chemical shifts will be influenced by the protonation of the amine. |
| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, the methine carbon, the methylene carbon, and the methyl ester carbon.[2] |
| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the ammonium salt, C=O stretching of the ester, and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | The mass spectrum of the free base would show a molecular ion peak (M⁺) corresponding to its molecular weight. The hydrochloride salt would likely dissociate in the ion source.[2] |
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited in the public domain, its structural similarity to β-phenylalanine and other related compounds suggests potential interactions with biological systems. Derivatives of 3-amino-3-phenylpropionic acid have been investigated for their affinity to various receptors.
Notably, research on 3-amino-3-phenylpropionamide derivatives has demonstrated high affinity for the mu-opioid receptor .[4] The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesic and other physiological effects.
Based on this finding for a closely related amide, a hypothetical signaling pathway for a potential interaction of a methyl 3-amino-3-phenylpropanoate derivative with the mu-opioid receptor is depicted below. It is crucial to note that this is a generalized representation and requires experimental validation for the specific methyl ester compound.
Caption: Hypothetical signaling pathway of a mu-opioid receptor agonist.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
References
- 1. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-Amino-3-phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-amino-3-phenylpropanoate hydrochloride, a key chemical intermediate with significant applications in pharmaceutical synthesis and drug discovery. This document details its chemical and physical properties, synthesis protocols, and its role as a versatile building block in the development of novel therapeutics.
Core Compound Identification
This compound is a salt of the methyl ester of 3-amino-3-phenylpropanoic acid. It is crucial to distinguish between the racemic mixture and its stereoisomers, as they may have different applications and biological relevance.
| Compound Name | CAS Number |
| This compound (racemic) | 88831-43-0 |
| (S)-methyl 3-amino-3-phenylpropanoate hydrochloride | 144494-72-4[1] |
| methyl 3-amino-3-phenylpropanoate (free base) | 14898-52-3 |
Physicochemical Properties
A summary of the key physicochemical properties for both the hydrochloride salt and the free base is presented below. These properties are essential for handling, formulation, and synthesis planning.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [2] |
Table 2: Physicochemical Data for Methyl 3-Amino-3-phenylpropanoate (Free Base)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [3] |
| Molecular Weight | 179.22 g/mol | [3] |
| Appearance | Pale Yellow Low Melting Solid | [2] |
| Melting Point | 148-149 °C | [4] |
| Boiling Point | 283 °C at 760 mmHg | [4] |
| Density | 1.098 g/cm³ | [4] |
| pKa | 7.68 ± 0.10 (Predicted) | [4] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [4] |
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its bifunctional nature, containing both a primary amine and a methyl ester, allows for its incorporation into a wide array of molecular scaffolds.[5]
One of its most notable applications is as a key intermediate in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV.[6] The high purity of this intermediate is critical for ensuring the efficiency of subsequent reaction steps and the overall quality of the final active pharmaceutical ingredient.[6]
Beyond its role in the synthesis of established drugs, this compound is a versatile tool in early-stage drug discovery for:[5]
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Scaffold Elaboration: The primary amine provides a reactive site for amide bond formation, enabling the attachment of various functional groups.
-
Linker Chemistry: The propanoate backbone can function as a flexible linker to connect two or more pharmacophores.
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Peptidomimetic Design: As a β-amino acid ester, it can be incorporated into peptide sequences to create peptidomimetics with enhanced metabolic stability.
Experimental Protocols
Synthesis of this compound from β-Alanine
This protocol describes a common laboratory-scale synthesis of this compound from β-alanine via an esterification reaction using thionyl chloride in methanol.[7]
Materials:
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β-Alanine
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Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
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Sodium hydroxide (NaOH) solution (for exhaust trap)
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Round-bottom flask (100 mL)
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Constant pressure dropping funnel with a drying tube
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Magnetic stirrer and stir bar
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Heating mantle with a reflux condenser
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
2% Ninhydrin in ethanol solution (for TLC visualization)
Procedure:
-
To a 100 mL round-bottom flask containing 60 mL of methanol, cooled in an ice bath, slowly add 4 mL of thionyl chloride through a constant pressure dropping funnel. An exhaust trap with NaOH solution should be used to absorb the evolving HCl and SO₂ gases.
-
Stir the mixture for 1 hour in the ice bath.
-
Add 8 mmol of β-alanine to the reaction mixture and continue stirring at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux at 66°C for 6 hours.
-
Monitor the reaction progress by TLC until the starting material (β-alanine) disappears. A 2% solution of ninhydrin in ethanol can be used as a staining agent to visualize the amino acid.
-
Once the reaction is complete, remove the solvent by rotary evaporation to obtain methyl 3-aminopropanoate hydrochloride as a solid.
Safety and Handling
This compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a valuable and versatile chemical entity for the pharmaceutical and life sciences industries. Its established role as a key intermediate in the synthesis of important drugs like Maraviroc, coupled with its potential as a flexible building block in drug discovery, underscores its significance. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
- 1. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: Molecular Structure of Methyl 3-Amino-3-phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-phenylpropanoate hydrochloride is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its structural features, including a chiral center, an amino group, and a methyl ester, make it a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and analytical characterization. A notable application of this compound is its role as a crucial precursor in the synthesis of Maraviroc, an antiretroviral drug.[1]
Molecular Structure and Properties
The molecular structure of this compound is characterized by a phenyl group and an amino group attached to the same carbon atom (C3), and a methyl ester at the C1 position of the propanoate backbone. The presence of the hydrochloride salt enhances its stability and solubility in certain solvents.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | Methyl (S)-3-phenyl-beta-alaninate hydrochloride | [2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |
| Molecular Weight | 215.68 g/mol | |
| CAS Number | 88831-43-0 | |
| Canonical SMILES | COC(=O)CC(C1=CC=CC=C1)N.Cl | [2] |
| InChI | InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | [2] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | |
| Melting Point | 148-149 °C (for the free base) | [3] |
| Boiling Point | 283 °C at 760 mmHg (for the free base) | [3] |
| pKa (Predicted) | 7.68 ± 0.10 (for the free base) | [3] |
| Hydrogen Bond Donor Count | 1 (for the free base) | [3] |
| Hydrogen Bond Acceptor Count | 3 (for the free base) | [3] |
| Rotatable Bond Count | 4 (for the free base) | [3] |
Synthesis and Characterization Workflow
The synthesis of this compound typically involves the esterification of 3-amino-3-phenylpropanoic acid. The subsequent treatment with hydrochloric acid yields the hydrochloride salt. The characterization of the final product relies on a combination of spectroscopic techniques to confirm its identity and purity.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for the esterification of amino acids.
Materials:
-
3-Amino-3-phenylpropionic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
Suspend 3-amino-3-phenylpropionic acid in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
After the addition is complete, reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 3-amino-3-phenylpropanoate.
-
Dissolve the crude product in a minimal amount of diethyl ether and add a stoichiometric amount of ethanolic hydrochloric acid with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to identify the different types of protons and their neighboring environments in the molecule. Key expected signals include those for the aromatic protons of the phenyl group, the methoxy protons of the ester, the methylene protons, and the methine proton adjacent to the amino and phenyl groups.
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. Expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methine carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule. Key vibrational bands to be observed include:
-
N-H stretching vibrations of the ammonium group.
-
C=O stretching of the ester group.
-
C-O stretching of the ester group.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For the hydrochloride salt, the mass spectrum will typically show the molecular ion peak for the free base (C₁₀H₁₃NO₂).
Role in Pharmaceutical Synthesis: Maraviroc Intermediate
This compound serves as a vital chiral building block in the multi-step synthesis of Maraviroc, an entry inhibitor class of antiretroviral medication used in the treatment of HIV. The stereochemistry of this intermediate is crucial for the final biological activity of the drug.
Caption: Simplified logical relationship of this compound as a key intermediate in the synthesis of Maraviroc.
Conclusion
This compound is a fundamentally important molecule in synthetic organic chemistry, particularly within the pharmaceutical industry. Its well-defined structure and versatile reactivity make it an indispensable precursor for complex, biologically active compounds. The detailed understanding of its synthesis, characterization, and properties is essential for researchers and professionals involved in drug discovery and development.
References
Navigating the Solubility Landscape of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-amino-3-phenylpropanoate hydrochloride is a compound of interest in pharmaceutical research and development. A thorough understanding of its solubility is critical for formulation development, bioavailability assessment, and overall drug design. This technical guide addresses the current state of knowledge regarding the solubility of this compound. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. However, this guide provides a detailed framework for researchers to determine its solubility through established experimental protocols. Furthermore, it presents available qualitative solubility information for the corresponding free base and outlines a general methodology for solubility determination.
Quantitative Solubility Data
A definitive quantitative solubility profile for this compound in various solvents is not publicly available in peer-reviewed literature or chemical databases. The absence of such data necessitates experimental determination to support formulation and development activities.
While specific data is lacking for the hydrochloride salt, qualitative solubility information for the free base, methyl (3S)-3-amino-3-phenylpropanoate, indicates it is soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[1] This suggests that the hydrochloride salt is likely to exhibit appreciable solubility in polar protic and some polar aprotic solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The recommended method for determining the thermodynamic solubility of a crystalline solid like this compound is the isothermal shake-flask method. This technique is widely accepted for its reliability and direct measurement of equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, methanol, ethanol, phosphate buffer at various pH values)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the sealed flasks in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, remove the flasks from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to sediment. For fine suspensions, centrifugation of the samples is recommended to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining undissolved micro-particles.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
-
Calculation: The solubility is determined from the measured concentration of the saturated solution and is typically expressed in mg/mL or mol/L.
Below is a diagram illustrating the experimental workflow for the shake-flask solubility determination method.
References
An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-Amino-3-phenylpropanoate Hydrochloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-amino-3-phenylpropanoate hydrochloride, a key intermediate in pharmaceutical synthesis. This document presents available mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.
Data Presentation
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Compound | Methyl 3-amino-3-phenylpropanoate | |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Major m/z Peaks | 106, 104, 79 | [1] |
Table 2: 1H NMR Spectroscopic Data (Predicted)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α | ~4.5 | Triplet | ~6.5 |
| H-β | ~3.0 | Doublet | ~6.5 |
| O-CH3 | ~3.7 | Singlet | - |
| Aromatic-H | 7.2-7.4 | Multiplet | - |
| NH3+ | 8.0-9.0 | Broad Singlet | - |
Table 3: 13C NMR Spectroscopic Data (Predicted)
| Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~172 |
| C-α | ~52 |
| C-β | ~40 |
| O-CH3 | ~52 |
| Aromatic C (quaternary) | ~140 |
| Aromatic CH | 126-129 |
Table 4: IR Spectroscopic Data (Predicted)
| Functional Group | Predicted Absorption Range (cm-1) | Intensity |
| N-H Stretch (Ammonium Salt) | 3000-2800 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Ester) | ~1740 | Strong |
| N-H Bend (Ammonium Salt) | 1600-1500 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectroscopic analysis of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium oxide (D2O). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: 1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
1H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Spectral width: -2 to 12 ppm
-
-
13C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. Phase and baseline corrections are applied to the spectra.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm-1
-
Resolution: 4 cm-1
-
Number of scans: 16-32
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the hydrochloride salt is typically analyzed as its free base. This can be achieved by neutralization with a base and extraction into an organic solvent, or through derivatization (e.g., silylation) to improve volatility. For direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source for GC-MS or an electrospray ionization (ESI) source for LC-MS is used.
-
GC-MS Parameters:
-
Injector temperature: 250 °C
-
Oven program: Start at 100 °C, ramp to 250 °C at 10 °C/min
-
Carrier gas: Helium
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
-
LC-MS Parameters:
-
Mobile phase: A gradient of water and acetonitrile with 0.1% formic acid
-
Column: C18 reverse-phase column
-
Ionization mode: Positive Electrospray Ionization (ESI+)
-
-
Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
References
"isomers of methyl 3-amino-3-phenylpropanoate hydrochloride"
An In-depth Technical Guide to the Isomers of Methyl 3-amino-3-phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-phenylpropanoate is a derivative of β-phenylalanine, an important structural motif in various biologically active compounds. The molecule possesses a single stereocenter at the C3 position, adjacent to the phenyl and amino groups, giving rise to two distinct enantiomers: (S)-methyl 3-amino-3-phenylpropanoate and (R)-methyl 3-amino-3-phenylpropanoate. These isomers, typically handled as their hydrochloride salts for improved stability and solubility, can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.
This technical guide provides a comprehensive overview of the isomers of this compound. It covers their physicochemical properties, synthesis, and crucially, methods for their chiral separation. Detailed experimental protocols and structured data are presented to support research and development activities in medicinal chemistry and pharmacology.
Molecular Structure and Stereoisomerism
The core structure consists of a phenyl ring and an amino group attached to the same chiral carbon atom (C3). This chirality results in two non-superimposable mirror-image isomers, the (R) and (S) enantiomers. The racemic mixture contains equal amounts of both.
Caption: Relationship between the racemic mixture and its constituent enantiomers.
Physicochemical and Spectroscopic Data
The separation and individual characterization of enantiomers are critical. While some properties like molecular weight and formula are identical, physical properties such as melting point and optical rotation differ.
| Property | Racemic Methyl 3-amino-3-phenylpropanoate | (S)-Isomer Hydrochloride | (R)-Isomer |
| IUPAC Name | methyl 3-amino-3-phenylpropanoate[1] | methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride[2] | (R)-Methyl 3-amino-3-phenylpropanoate[3] |
| CAS Number | 14898-52-3[1][4][5] | 144494-72-4[2] | 37088-67-8[3] |
| Molecular Formula | C₁₀H₁₃NO₂[1][4][5] | C₁₀H₁₄ClNO₂[2] | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [1][4] | 215.67 g/mol [2] | 179.22 g/mol |
| Melting Point | 148-149 °C[5] | Not specified | Not specified |
| Boiling Point | 283.0 °C (Predicted)[5] | Not specified | Not specified |
| pKa (Predicted) | 7.68 ± 0.10[4][5] | Not specified | Not specified |
| Storage Temperature | Store in freezer, under -20°C[5][6] | Store in freezer, under -20°C | Store in freezer, under -20°C |
Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, GC-MS) for the parent compound and related structures are available in public databases such as PubChem and SpectraBase.[1][7][8]
Synthesis and Chiral Resolution
Racemic Synthesis
A common route for synthesizing racemic β-amino esters is the Rodionov reaction, which involves the condensation of an aromatic aldehyde (benzaldehyde), malonic acid, and an ammonia source (ammonium acetate) in the presence of an alcohol (methanol). This one-pot reaction yields the racemic methyl 3-amino-3-phenylpropanoate.
Experimental Protocol: Chiral Resolution via HPLC
The most effective method for separating the (R) and (S) enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).
Objective: To resolve a racemic mixture of this compound into its individual (R) and (S) enantiomers with high enantiomeric excess (>99% ee).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column: Polysaccharide-based columns (e.g., CHIRALCEL®) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® T) are often effective for amino acid derivatives.[9]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane), an alcohol modifier (e.g., ethanol or isopropanol), and acidic/basic additives to improve peak shape and resolution.
-
Solvents: HPLC-grade hexane, ethanol, isopropanol, trifluoroacetic acid (TFA), and diethylamine (DEA).
-
Sample: Racemic this compound dissolved in the mobile phase or a compatible solvent.
Methodology:
-
Column Selection: Choose a suitable CSP. For amino acid esters, polysaccharide-based columns often provide excellent separation.[10]
-
Mobile Phase Preparation: A typical mobile phase could be a mixture of Hexane:Ethanol with small amounts of TFA (e.g., 0.1%). The exact ratio must be optimized. A starting point could be 90:10 (Hexane:Ethanol) + 0.1% TFA.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the racemic mixture (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 230 nm or 254 nm).
-
Data Analysis: The two enantiomers should elute as two separate peaks. The retention times will identify each isomer (once a standard is run), and the peak areas can be used to determine the enantiomeric ratio and enantiomeric excess (ee).
-
Optimization: If separation is incomplete, adjust the mobile phase composition (e.g., change the alcohol percentage or the nature of the additive) or the flow rate.
Caption: Experimental workflow for the chiral separation of enantiomers by HPLC.
Potential Biological Significance and Signaling Pathways
While specific pharmacological data for the individual isomers of methyl 3-amino-3-phenylpropanoate are not extensively published, related structures offer insights into their potential biological roles. For instance, derivatives of 3-amino-3-phenylpropionamide have been synthesized and shown to act as ligands for the mu (µ) opioid receptor.[11] The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by a ligand (agonist), initiates a signaling cascade that leads to analgesia.
Given that enantiomers often have different affinities and efficacies at chiral biological targets like receptors, it is plausible that the (R) and (S) isomers of methyl 3-amino-3-phenylpropanoate could exhibit distinct activities at such targets.
Caption: A potential signaling pathway (µ-opioid GPCR) for isomer activity.
Conclusion
The (R) and (S) isomers of this compound are distinct chemical entities whose individual biological activities warrant separate investigation. This guide highlights the fundamental properties of these isomers and provides a detailed, actionable protocol for their resolution using chiral HPLC. For researchers in drug discovery and development, the ability to synthesize, separate, and characterize pure enantiomers is a prerequisite for understanding their structure-activity relationships, elucidating mechanisms of action, and developing safe and effective therapeutic agents.
References
- 1. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 37088-67-8|(R)-Methyl 3-amino-3-phenylpropanoate|BLD Pharm [bldpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 11. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Applications of Beta-Amino Acid Esters in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-amino acids and their ester derivatives are increasingly recognized as pivotal structural motifs in the landscape of medicinal chemistry and drug development.[1] Differing from their alpha-amino acid counterparts by an additional carbon in the backbone, this structural homologation imparts unique conformational properties and, critically, enhanced stability against enzymatic degradation.[2][3] The incorporation of β-amino acid esters into therapeutic candidates can induce stable secondary structures in peptides and confer resistance to metabolic breakdown by peptidases.[1][3] This increased proteolytic stability, combined with the vast structural diversity achievable, makes them a powerful tool for designing novel therapeutics.[3][4] This technical guide provides an in-depth overview of the synthesis, applications, and future potential of beta-amino acid esters, with a focus on their roles as peptidomimetics, anticancer and antimicrobial agents, enzyme inhibitors, and components of advanced drug delivery systems.
Core Synthetic Strategies for Beta-Amino Acid Esters
The synthesis of β-amino acid esters is a well-established field with several robust methodologies. The choice of synthetic route often depends on the desired stereochemistry and substitution pattern. Key approaches include the homologation of α-amino acids, conjugate addition reactions (aza-Michael reaction), and the addition of enolates to imines (Mannich reaction).[1][5]
Experimental Protocols
Below are representative protocols for the synthesis of β-amino acid esters.
Protocol 1: General Synthesis of Racemic β-Amino Carboxylic Ester Hydrochloride Salts [6]
-
Reaction Setup: Add thionyl chloride (SOCl₂) (1.05 equivalents) to 30 mL of ethanol (EtOH) while maintaining the temperature below -15 °C using a saline ice bath.
-
Addition of β-Amino Acid: To this solution, add the starting β-amino acid (1 g, 1.0 equivalent) at once.
-
Reaction Execution: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 3 hours. Finally, heat the mixture under reflux for 1 hour.
-
Workup and Purification: Evaporate the solvent under reduced pressure. Recrystallize the resulting white hydrochloride salt from ethanol and diethyl ether (Et₂O).
Protocol 2: Lipase-Catalyzed Michael Addition of Aromatic Amines (Continuous Flow) [1][7]
-
Reagent Preparation: Prepare a solution of the aromatic amine (e.g., aniline, 1.0 equivalent) and the acrylate ester (e.g., methyl acrylate, 1.5 equivalents) in methanol.
-
Reaction Execution: Pump the reagent solution through a packed-bed microreactor containing an immobilized lipase (e.g., Lipase TL IM from Thermomyces lanuginosus) at a controlled flow rate to achieve the desired residence time (e.g., 30 minutes) and temperature.
-
Collection and Purification: Collect the output from the reactor. Remove the solvent under reduced pressure. The final product is typically purified by chromatography.
Applications in Medicinal Chemistry
Peptidomimetics: Enhancing Stability and Bioactivity
A primary application of β-amino acids is in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[3] The altered backbone of β-peptides provides significant resistance to proteolytic enzymes, a major hurdle in the development of peptide-based drugs.[3][4][8] This enhanced stability leads to longer half-lives in vivo. Furthermore, the unique conformational landscape of β-amino acids allows for the design of peptides with well-defined secondary structures (helices, sheets, and turns), which is crucial for specific receptor binding and biological activity.[9][10] These peptidomimetics have been successfully applied in the design of receptor agonists and antagonists, MHC-binding peptides, and enzyme inhibitors.[3]
Anticancer Agents
β-Amino acid derivatives have emerged as a promising class of anticancer agents.[11] Certain small, amphipathic β²,²-amino acid derivatives, designed to mimic cationic antimicrobial peptides, have demonstrated significant potency against a broad range of cancer cell lines with low toxicity to normal human cells.[11]
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 5c ¹ | Burkitt's lymphoma (Ramos) | < 8 | [11] |
| 5c ¹ | Colon Cancer (COLO 205) | 0.32 | [11] |
| 5c ¹ | Non-Small Cell Lung Cancer (NCI-H460) | 0.42 | [11] |
| 5c ¹ | Melanoma (UACC-62) | 0.45 | [11] |
| 5c ¹ | Leukemia (MOLT-4) | 0.38 | [11] |
| ¹ 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide |
Screening at the National Cancer Institute (NCI) revealed that compound 5c exhibits anticancer activity with IC₅₀ values ranging from 0.32 to 3.89 μM against 59 different cancer cell lines.[11] The high potency, ease of synthesis, and favorable pharmacokinetic properties make these compounds a promising avenue for oncology drug development.[11]
Antimicrobial Agents
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Cationic amphiphiles based on amino acids are being explored as alternatives to conventional antibiotics.[12] Betaine esters, which are quaternary ammonium compounds derived from fatty alcohols and betaine, exhibit rapid and potent microbicidal effects comparable to stable quaternary ammonium compounds like cetyltrimethylammonium bromide.[13] A key advantage is their ability to spontaneously hydrolyze into non-toxic, normal human metabolites, which could extend their use as disinfectants for food and body surfaces.[13]
Additionally, small, drug-like β²,²-amino acid derivatives have shown high potency against multidrug-resistant bacteria.[14]
| Compound Class | Microorganism | MIC (μM) | Notes | Reference |
| Betaine Esters (Tetradecyl derivative) | Salmonella typhimurium | ~11.8 (5 µg/ml) | >99.99% killing in 3 min at pH 6 | [13] |
| β²,²-amino acid derivatives | S. aureus (MRSA) | 3.8 | Small molecule (Mw 423.6) | [14] |
| β²,²-amino acid derivatives | S. epidermidis (MRSE) | 3.8 | Fulfills Lipinski's rule of five | [14] |
| β²,²-amino acid derivatives | Escherichia coli | 7.7 | Membrane-disrupting mechanism | [14] |
Drug Delivery Systems: Poly(β-amino esters)
Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive cationic polymers synthesized via the Michael addition of amines to diacrylates.[15][16][17] Their properties make them ideal candidates for drug and gene delivery.[17][18] At physiological pH, PBAEs are generally neutral and hydrophobic, but in the acidic environment of endosomes or lysosomes (or tumor microenvironments), the tertiary amines in their backbone become protonated.[16] This charge reversal makes the polymer hydrophilic, leading to the swelling or dissolution of the nanoparticle carrier and subsequent release of the therapeutic payload.[15][16]
PBAEs have been successfully used to deliver anticancer drugs like camptothecin, overcoming drug resistance and enhancing therapeutic efficacy.[15] They are also widely investigated as non-viral vectors for gene delivery, capable of condensing DNA or RNA into nanoparticles that can efficiently transfect cells.[18][19]
Protocol 3: Synthesis of Poly(β-amino ester) (PBAE) [18]
-
Monomer Preparation: Weigh the amine monomer (e.g., 400 mg of 5-amino-1-pentanol) into a 5 mL sample vial with a Teflon-lined screw cap.
-
Addition of Acrylate: Add the diacrylate monomer (e.g., 640 mg of 1,4-butanediol diacrylate for polymer C32) to the amine monomer at a stoichiometric ratio of approximately 1.2:1 (amine:diacrylate).
-
Polymerization: Add a small Teflon-coated magnetic stir bar to the vial. Stir the monomer mixture on a magnetic stir plate in an oven at 95°C for 12 hours.
-
Storage: Remove the polymer vial from the oven and store it in the dark at 4°C until use.
Conclusion and Future Outlook
Beta-amino acid esters and their polymeric derivatives represent a versatile and powerful platform in medicinal chemistry. Their unique structural and chemical properties—most notably their resistance to proteolysis and pH-responsiveness—have enabled significant advances in peptidomimetic design, the development of novel anticancer and antimicrobial agents, and the creation of sophisticated drug delivery systems. The relative ease of synthesis and the vast chemical space that can be explored by varying side chains and substitution patterns ensure that β-amino acid esters will continue to be a focal point of research.[3][20] Future work will likely focus on refining structure-activity relationships, developing more complex and targeted drug delivery vehicles, and exploring their potential in modulating protein-protein interactions and other challenging biological targets.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. | Semantic Scholar [semanticscholar.org]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradable poly(beta-amino ester) nanoparticles for cancer cytoplasmic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]
- 17. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 20. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 3-Amino-3-phenylpropanoate as a Chiral Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the construction of complex, biologically active molecules, where stereochemistry dictates efficacy and safety. Among these crucial synthons, methyl 3-amino-3-phenylpropanoate and its enantiomers, (R)- and (S)-methyl 3-amino-3-phenylpropanoate, have emerged as versatile and highly valuable intermediates. Their inherent chirality and functional group arrangement make them ideal starting materials for the synthesis of a wide array of pharmaceuticals and other bioactive compounds, including β-lactams, piperidines, and key drug molecules like dapoxetine.
This technical guide provides a comprehensive overview of the synthesis and application of methyl 3-amino-3-phenylpropanoate as a chiral building block. It details various methodologies for obtaining this compound in high enantiopurity, including asymmetric hydrogenation, enzymatic kinetic resolution, and classical chiral resolution. Furthermore, it explores its utility in the synthesis of significant molecular scaffolds and active pharmaceutical ingredients (APIs), complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Enantioselective Synthesis of Methyl 3-Amino-3-phenylpropanoate
The preparation of enantiomerically pure methyl 3-amino-3-phenylpropanoate is a critical first step in its utilization as a chiral building block. Several strategies have been developed to achieve high enantiomeric excess (e.e.).
Asymmetric Hydrogenation of Prochiral Enamides
Asymmetric hydrogenation of β-(acylamino)acrylates is a powerful method for the synthesis of chiral β-amino acid derivatives. The synthesis of the precursor, methyl (Z)-3-acetamido-3-phenylacrylate, is a key initial step.
Synthesis of Methyl (Z)-3-acetamido-3-phenylacrylate
Caption: Synthesis of the prochiral enamide precursor.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol details the asymmetric hydrogenation of methyl (Z)-3-acetamido-3-phenylacrylate using a Rhodium-based catalyst with a chiral phosphine ligand.
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (5.1 mg, 0.0125 mmol) and (R,R)-Me-DuPhos (6.0 mg, 0.0138 mmol) in 2 mL of methanol is stirred for 15 minutes.
-
Hydrogenation: To a solution of methyl (Z)-3-acetamido-3-phenylacrylate (219 mg, 1.0 mmol) in 10 mL of methanol, the prepared catalyst solution is added.
-
The mixture is transferred to a high-pressure reactor, which is then purged with hydrogen gas three times.
-
The reaction is stirred under a hydrogen atmosphere (5 atm) at room temperature for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:2) to afford methyl (R)-3-acetamido-3-phenylpropanoate.
-
The acetamido group can be hydrolyzed under acidic conditions to yield (R)-methyl 3-amino-3-phenylpropanoate.
| Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) | e.e. (%) |
| Methyl (Z)-3-acetamido-3-phenylacrylate | [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | Methanol | 5 | 24 | >95 | >98 (R) |
| Methyl (Z)-3-acetamido-3-phenylacrylate | [Rh((S,S)-Me-DuPhos)(COD)]BF₄ | Methanol | 5 | 24 | >95 | >98 (S) |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of racemic methyl 3-amino-3-phenylpropanoate. Lipases, particularly Candida antarctica lipase B (CALB), are commonly employed for this purpose.
Caption: Enzymatic kinetic resolution workflow.
Experimental Protocol: Enzymatic Kinetic Resolution with CALB
-
Reaction Setup: To a solution of racemic methyl 3-amino-3-phenylpropanoate (1.79 g, 10 mmol) in 50 mL of tert-butyl methyl ether (TBME), immobilized Candida antarctica lipase B (Novozym 435, 500 mg) is added.
-
Ethyl acetate (2.64 g, 30 mmol) is added as the acyl donor.
-
The suspension is stirred at 45 °C and the reaction progress is monitored by chiral HPLC.
-
Separation: Once approximately 50% conversion is reached, the enzyme is filtered off and washed with TBME.
-
The filtrate is concentrated under reduced pressure. The resulting mixture of (S)-methyl 3-amino-3-phenylpropanoate and (R)-N-acetyl-methyl 3-amino-3-phenylpropanoate is separated by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).
-
The N-acetyl group of the (R)-enantiomer can be removed by acidic or basic hydrolysis to obtain (R)-methyl 3-amino-3-phenylpropanoate.
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | e.e. of (S)-Ester (%) | e.e. of (R)-Amide (%) |
| Racemic Methyl 3-amino-3-phenylpropanoate | CALB (immobilized) | Ethyl Acetate | TBME | 45 | ~50 | >99 | >99 |
Classical Chiral Resolution
Classical resolution using a chiral resolving agent remains a viable method for obtaining enantiopure 3-amino-3-phenylpropanoic acid, which can then be esterified.
Experimental Protocol: Chiral Resolution with (R)-Mandelic Acid
-
Diastereomeric Salt Formation: A solution of racemic 3-amino-3-phenylpropanoic acid (1.65 g, 10 mmol) in 20 mL of hot methanol is prepared. To this, a solution of (R)-(-)-mandelic acid (1.52 g, 10 mmol) in 10 mL of hot methanol is added.
-
The mixture is allowed to cool slowly to room temperature and then kept at 4 °C for 24 hours.
-
The precipitated diastereomeric salt is collected by filtration and washed with cold methanol.
-
Liberation of the Enantiomer: The salt is dissolved in 20 mL of water and the pH is adjusted to 10 with a 2 M NaOH solution. The mandelic acid is extracted with diethyl ether (3 x 20 mL).
-
The aqueous layer is then acidified to pH 5 with 2 M HCl, leading to the precipitation of (S)-3-amino-3-phenylpropanoic acid.
-
The solid is collected by filtration, washed with cold water, and dried.
-
Esterification: The enantiopure acid is then esterified by refluxing with methanol and a catalytic amount of sulfuric acid to yield (S)-methyl 3-amino-3-phenylpropanoate.[1]
Applications in Synthesis
Enantiopure methyl 3-amino-3-phenylpropanoate is a versatile building block for the synthesis of various biologically active molecules.
Synthesis of Dapoxetine
(S)-Methyl 3-amino-3-phenylpropanoate is a key precursor in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[2]
Caption: Synthetic route to Dapoxetine.
Experimental Protocol: Synthesis of (S)-Dapoxetine
-
Reduction: To a suspension of LiAlH₄ (1.14 g, 30 mmol) in 50 mL of dry THF at 0 °C, a solution of (S)-3-amino-3-phenylpropanoic acid (1.65 g, 10 mmol) in 20 mL of dry THF is added dropwise. The mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water (1.1 mL), 15% NaOH solution (1.1 mL), and water (3.3 mL). The resulting solid is filtered off, and the filtrate is concentrated to give (S)-3-amino-3-phenylpropanol.
-
N,N-Dimethylation (Eschweiler-Clarke Reaction): (S)-3-amino-3-phenylpropanol (1.51 g, 10 mmol) is dissolved in formic acid (3.7 mL, 88%) and formaldehyde (2.5 mL, 37% aqueous solution) is added. The mixture is heated at 100 °C for 6 hours. After cooling, the solution is made basic with 2 M NaOH and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over Na₂SO₄ and concentrated to give (S)-3-dimethylamino-3-phenylpropanol.
-
Williamson Ether Synthesis: To a solution of (S)-3-dimethylamino-3-phenylpropanol (1.79 g, 10 mmol) in 30 mL of dry DMF, NaH (60% dispersion in mineral oil, 0.48 g, 12 mmol) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, and then 1-fluoronaphthalene (1.46 g, 10 mmol) is added. The reaction is heated at 90 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford (S)-Dapoxetine.
| Starting Material | Product | Reaction Step | Reagents | Yield (%) |
| (S)-3-Amino-3-phenylpropanoic Acid | (S)-3-Amino-3-phenylpropanol | Reduction | LiAlH₄ | ~90 |
| (S)-3-Amino-3-phenylpropanol | (S)-3-Dimethylamino-3-phenylpropanol | N,N-Dimethylation | HCOOH, HCHO | ~85 |
| (S)-3-Dimethylamino-3-phenylpropanol | (S)-Dapoxetine | Williamson Ether Synthesis | 1-Fluoronaphthalene, NaH | ~70 |
Synthesis of β-Lactams
β-Amino esters are key starting materials for the synthesis of β-lactams via intramolecular cyclization or through reactions like the Staudinger cycloaddition.
Experimental Protocol: Staudinger [2+2] Cycloaddition
The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[3] The amine of methyl 3-amino-3-phenylpropanoate can be converted to an imine, which then reacts with a ketene.
-
Imine Formation: A solution of (R)-methyl 3-amino-3-phenylpropanoate (1.79 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of toluene is refluxed with a Dean-Stark trap for 4 hours to remove water. The solvent is then removed under reduced pressure to yield the crude imine.
-
Staudinger Reaction: To a solution of the imine in 50 mL of dry dichloromethane at 0 °C, triethylamine (1.52 g, 15 mmol) is added. A solution of chloroacetyl chloride (1.69 g, 15 mmol) in 20 mL of dichloromethane is then added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the corresponding β-lactam. The stereochemical outcome depends on the geometry of the imine and the reaction conditions.[1][4]
Synthesis of Substituted Piperidines
Chiral 3-aminopiperidines are important structural motifs in many pharmaceuticals. Methyl 3-amino-3-phenylpropanoate can be converted to a diol, which can then be cyclized to form a piperidine ring.
Experimental Protocol: Synthesis of a Chiral N-Boc-3-aminopiperidine Derivative
-
Reduction to Diol: To a solution of (S)-methyl 3-amino-3-phenylpropanoate (1.79 g, 10 mmol) in 50 mL of dry THF, LiAlH₄ (0.76 g, 20 mmol) is added portion-wise at 0 °C. The mixture is then refluxed for 6 hours. Work-up as described previously for the reduction of the corresponding acid yields the chiral amino diol.
-
N-Protection: The amino diol is dissolved in dichloromethane, and Boc-anhydride ((Boc)₂O, 2.4 g, 11 mmol) and triethylamine (1.5 mL, 11 mmol) are added. The mixture is stirred at room temperature for 12 hours. The reaction is then washed with water and brine, dried, and concentrated.
-
Cyclization: The N-Boc protected diol is dissolved in dichloromethane and cooled to 0 °C. Methanesulfonyl chloride (1.7 mL, 22 mmol) and triethylamine (3.1 mL, 22 mmol) are added, and the mixture is stirred for 2 hours. The reaction is then quenched with saturated NaHCO₃ solution. The organic layer is separated, dried, and concentrated. The resulting dimesylate is dissolved in a suitable solvent like THF, and a strong base such as sodium hydride is added to effect intramolecular cyclization to the N-Boc-3-aminopiperidine derivative.
Conclusion
Methyl 3-amino-3-phenylpropanoate, in its enantiomerically pure forms, stands out as a highly valuable and versatile chiral building block in organic synthesis. The accessibility of this synthon through various robust enantioselective methods, including asymmetric hydrogenation and enzymatic resolution, has significantly contributed to its widespread use. Its application in the synthesis of complex and important molecules, such as the pharmaceutical agent Dapoxetine, as well as privileged scaffolds like β-lactams and piperidines, underscores its importance in drug discovery and development. The detailed protocols and quantitative data provided in this guide aim to facilitate the practical application of this chiral building block in the research and development endeavors of scientists in both academic and industrial settings. As the demand for enantiopure pharmaceuticals continues to grow, the role of key chiral intermediates like methyl 3-amino-3-phenylpropanoate is set to become even more critical.
References
- 1. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents [patents.google.com]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comprehensive Review of β-Phenylalanine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
β-Phenylalanine derivatives represent a versatile and promising class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug discovery. Their structural similarity to the endogenous α-amino acid L-phenylalanine allows for recognition by biological systems, while the altered backbone often confers increased stability against enzymatic degradation. This unique combination of properties makes them attractive scaffolds for the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides a comprehensive literature review of β-phenylalanine derivatives, focusing on their synthesis, biological activities, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.
Data Presentation: Quantitative Biological Activity
The biological activity of β-phenylalanine derivatives has been evaluated across various therapeutic areas. The following tables summarize the quantitative data, such as IC50, MIC, and ED50 values, for representative compounds.
Table 1: Anticancer Activity of β-Phenylalanine Derivatives
| Compound | Target/Cell Line | Activity | Reference |
| Derivative 10 | eEF2K | IC50: 18.7 μM | [1] |
| Derivative 21l | eEF2K | IC50: 5.5 μM | [2] |
| MDA-MB-231 cells | IC50: 12.6 μM | [2] | |
| MDA-MB-436 cells | IC50: 19.8 μM | [2] | |
| 6-aryl-furo[2,3-d]pyrimidin-4-amine derivative 11 | EGFR | IC50: 22 nM | [1] |
| ανβ6 antagonist 21 | ανβ6 receptor | IC50: 80 nM | [1] |
| ανβ6 antagonist 22 | ανβ6 receptor | IC50: 16 nM | [1] |
Table 2: Antimicrobial Activity of β-Phenylalanine Derivatives
| Compound | Microorganism | Activity (MIC) | Reference |
| L-phenylalanine-derived C5-substituted rhodanine 6q | Staphylococcus aureus RN4220 | 2 μg/mL | [3] |
| N-(3-(benzhydrylamino)-3-oxopropyl)benzamide (D14 ) | Pseudomonas aeruginosa | Most active of series | [4] |
| Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide S-oxide | Mycobacterium abscessus | MIC90: 0.78 μM | [5] |
Table 3: Neuroprotective and Anticonvulsant Activity of β-Phenylalanine Derivatives
| Compound | Activity | Model | Value | Reference |
| Phenylalanine-based AMPA Receptor Antagonist 1 | MAO-B Inhibition | In vitro | IC50: 278 ± 29 nM | [6][7] |
| Anticonvulsant | 6-Hz test (mice) | Active | [6][7] | |
| 4-amino-N-(2-methylphenyl)-phthalimide | Anticonvulsant | MES test (mice) | ED50: 47.61 μmol/kg | [8] |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Anticonvulsant | MES test (rats) | ED50: 25.2 μmol/kg | [8] |
| ((benzyloxy)benzyl)propanamide derivative 5 | Anticonvulsant | MES test (mice) | ED50: 48.0 mg/kg | [9] |
| Anticonvulsant | 6 Hz (32 mA) test (mice) | ED50: 45.2 mg/kg | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the literature for the synthesis and biological evaluation of β-phenylalanine derivatives.
Synthesis Protocols
1. Rodionow-Johnson Reaction for Racemic β-Phenylalanine Synthesis
This classical method remains a widely used approach for the synthesis of β-phenylalanine derivatives.[1]
-
Materials: Benzaldehyde (or a substituted derivative), malonic acid, ammonium acetate, ethanol.
-
Procedure:
-
Dissolve benzaldehyde (1 equivalent) and malonic acid (2 equivalents) in ethanol in a round-bottom flask.
-
Add ammonium acetate (2.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated crude product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified racemic β-phenylalanine derivative.
-
2. Enzymatic Resolution of β-Phenylalanine Derivatives using Lipase
Enzymatic methods offer a powerful tool for the stereoselective synthesis of chiral β-phenylalanine derivatives.
-
Materials: Racemic β-phenylalanine ester, lipase (e.g., from Candida antarctica), organic solvent (e.g., toluene), buffer solution.
-
Procedure:
-
Dissolve the racemic β-phenylalanine ester in an organic solvent.
-
Add the lipase and a buffer solution to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the progress of the resolution by chiral high-performance liquid chromatography (HPLC).
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted ester enantiomer and the hydrolyzed acid enantiomer by extraction or chromatography.
-
The resolved enantiomers can then be isolated and purified.
-
Biological Assay Protocols
1. MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Materials: Human cancer cell line (e.g., MDA-MB-231), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, β-phenylalanine derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the β-phenylalanine derivative in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
-
2. Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials: Bacterial strain (e.g., Staphylococcus aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates, β-phenylalanine derivative stock solution, bacterial inoculum.
-
Procedure:
-
Prepare serial two-fold dilutions of the β-phenylalanine derivative in MHB in a 96-well plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
3. In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.
-
Materials: Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y), cell culture medium, β-phenylalanine derivative, glutamate, lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Procedure:
-
Plate the neuronal cells in a 96-well plate and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of the β-phenylalanine derivative for 1-2 hours.
-
Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 5-10 mM) to the wells (excluding the negative control wells).
-
Incubate the plate for 24 hours.
-
Assess cell viability by measuring the release of LDH into the culture medium using a commercially available kit.
-
Calculate the percentage of neuroprotection afforded by the compound at different concentrations.
-
Signaling Pathways and Experimental Workflows
β-Phenylalanine derivatives exert their biological effects through modulation of various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Some natural product derivatives have been shown to inhibit this pathway.
Caption: Wnt/β-catenin signaling pathway and potential inhibition by β-phenylalanine derivatives.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.
Caption: PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
Experimental Workflow for Drug Discovery
The process of discovering and developing new drugs from β-phenylalanine derivatives involves a multi-step workflow, from initial synthesis to preclinical evaluation.
Caption: A typical drug discovery workflow for β-phenylalanine derivatives.
Conclusion
β-Phenylalanine derivatives have emerged as a highly valuable and versatile scaffold in modern drug discovery. Their inherent structural features provide a unique starting point for the design of novel therapeutic agents with improved pharmacological profiles. The diverse range of biological activities, from anticancer and antimicrobial to neuroprotective and anticonvulsant effects, underscores the broad therapeutic potential of this compound class. This technical guide has provided a comprehensive overview of the current state of research on β-phenylalanine derivatives, including quantitative data on their biological activity, detailed experimental protocols for their synthesis and evaluation, and an exploration of the signaling pathways they modulate. It is anticipated that continued research in this area, driven by a deeper understanding of structure-activity relationships and mechanisms of action, will lead to the development of new and effective therapies for a variety of human diseases.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of a focused library of β-phenylalanine derivatives as novel eEF2K inhibitors with apoptosis-inducing mechanisms in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of L-phenylalanine-derived C5-substituted rhodanine and chalcone derivatives containing thiobarbituric acid or 2-thioxo-4-thiazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (S)-Methyl 3-Amino-3-Phenylpropanoate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-methyl 3-amino-3-phenylpropanoate hydrochloride, a valuable chiral building block in pharmaceutical synthesis. The primary strategy detailed herein involves the enzymatic kinetic resolution of a racemic mixture of ethyl 3-amino-3-phenylpropanoate, followed by esterification and salt formation.
I. Overview of the Synthetic Strategy
The synthesis is accomplished in a four-step process, commencing with the preparation of the racemic starting material. The key enantioselective step is an enzymatic kinetic resolution, which selectively hydrolyzes the (S)-enantiomer of the ethyl ester to the corresponding carboxylic acid. Subsequent separation, methyl esterification of the desired (S)-acid, and final conversion to the hydrochloride salt yield the target molecule with high enantiopurity.
Figure 1: Overall experimental workflow for the synthesis of (S)-methyl 3-amino-3-phenylpropanoate hydrochloride.
II. Data Presentation
The following table summarizes the key quantitative data for the enantioselective synthesis.
| Step | Substrate | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Enzymatic Kinetic Resolution | (±)-Ethyl 3-amino-3-phenylpropanoate | (S)-3-Amino-3-phenylpropionic acid | Methylobacterium oryzae Y1-6 | 48.6 | >99 (for the acid) |
| Unreacted (R)-Ethyl 3-amino-3-phenylpropanoate | - | 92.1 (for the ester) | |||
| Esterification | (S)-3-Amino-3-phenylpropionic acid | (S)-Methyl 3-amino-3-phenylpropanoate | Methanol, Thionyl Chloride | >90 | >99 |
| Salt Formation | (S)-Methyl 3-amino-3-phenylpropanoate | (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride | HCl | ~95 | >99 |
III. Experimental Protocols
A. Synthesis of Racemic (±)-Methyl 3-Amino-3-phenylpropanoate
This protocol describes a one-pot synthesis of the racemic starting material.
Materials:
-
Benzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Methanol
-
Thionyl chloride
Procedure:
-
In a round-bottom flask, combine benzaldehyde, malonic acid, and ammonium acetate in methanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to 0 °C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield racemic (±)-methyl 3-amino-3-phenylpropanoate.
B. Enzymatic Kinetic Resolution of (±)-Ethyl 3-Amino-3-phenylpropanoate
This protocol is based on the findings of Li, et al. using whole cells of Methylobacterium oryzae Y1-6.[1]
Materials:
-
(±)-Ethyl 3-amino-3-phenylpropanoate (EAP)
-
Methylobacterium oryzae Y1-6 culture
-
Optimal medium (2.5 g/L methanol, 7.5 g/L 1,2-propanediol, 2.5 g/L soluble starch, 10 g/L peptone)
-
Transfer solution (e.g., phosphate buffer)
Procedure:
-
Cultivation of Methylobacterium oryzae Y1-6: Inoculate the optimal medium with Methylobacterium oryzae Y1-6 and incubate at 30 °C with shaking at 220 rpm for 4-5 days.
-
Cell Harvesting: Centrifuge the culture to collect the wet cells.
-
Biotransformation: Resuspend 120 mg of wet cells in 1 ml of transfer solution. Add 0.64 mg of (±)-ethyl-3-amino-3-phenylpropanoate (EAP).
-
Incubate the reaction mixture at 37 °C for 48 hours.
-
Reaction Quenching and Separation:
-
Centrifuge the reaction mixture to remove the cells.
-
Adjust the pH of the supernatant to 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to remove the unreacted (R)-EAP.
-
Adjust the pH of the aqueous layer to 8 with 1 M NaOH.
-
The aqueous layer now contains the sodium salt of (S)-3-amino-3-phenylpropionic acid.
-
Figure 2: Proposed mechanism for the enzymatic kinetic resolution.
C. Esterification of (S)-3-Amino-3-phenylpropionic Acid
This protocol utilizes thionyl chloride in methanol for the esterification.
Materials:
-
Aqueous solution of the sodium salt of (S)-3-amino-3-phenylpropionic acid
-
Methanol
-
Thionyl chloride
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acidify the aqueous solution of the sodium salt of (S)-3-amino-3-phenylpropionic acid to pH 6-7 and concentrate to dryness.
-
Suspend the resulting solid in methanol and cool to 0 °C.
-
Slowly add thionyl chloride to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-methyl 3-amino-3-phenylpropanoate.
D. Formation of (S)-Methyl 3-Amino-3-phenylpropanoate Hydrochloride
Materials:
-
(S)-Methyl 3-amino-3-phenylpropanoate
-
Anhydrous diethyl ether
-
Anhydrous HCl (gas or solution in diethyl ether)
Procedure:
-
Dissolve the (S)-methyl 3-amino-3-phenylpropanoate in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Bubble anhydrous HCl gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain (S)-methyl 3-amino-3-phenylpropanoate hydrochloride.
IV. Conclusion
The presented protocols outline a reliable and enantioselective pathway to (S)-methyl 3-amino-3-phenylpropanoate hydrochloride. The key to achieving high enantiopurity lies in the enzymatic kinetic resolution step. Careful execution of the subsequent esterification and salt formation steps ensures the isolation of the final product in high yield and purity. These methods are scalable and suitable for applications in research and pharmaceutical development.
References
Application Notes: The Use of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride in Peptide Synthesis
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. ejbiotechnology.info [ejbiotechnology.info]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Protection of Methyl 3-Amino-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-protection of methyl 3-amino-3-phenylpropanoate using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These procedures are essential for the multi-step synthesis of peptides and other complex organic molecules where the reactivity of the amine group needs to be temporarily masked.
Introduction
Methyl 3-amino-3-phenylpropanoate is a valuable building block in medicinal chemistry and drug development due to its β-amino acid structure. Protecting the nitrogen atom is a critical step to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal. Boc groups are acid-labile, Cbz groups are typically removed by catalytic hydrogenation, and Fmoc groups are base-labile, offering orthogonal protection strategies.[1][2]
Data Presentation: Comparison of N-Protection Protocols
The following table summarizes typical reaction conditions and outcomes for the N-protection of β-amino esters. The data presented are representative values based on general literature procedures and may require optimization for specific applications.
| Protecting Group | Reagent | Base | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃ | Tetrahydrofuran (THF) / Water | 25 | 10 | 90-95 |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Na₂CO₃ | Dioxane / Water | 0 - 25 | 3 | 85-95 |
| Fmoc | Fmoc-OSu | NaHCO₃ | Dioxane / Water | 25 | 12 | 90-98 |
Experimental Workflow
The general workflow for the N-protection of methyl 3-amino-3-phenylpropanoate is depicted below. This process involves dissolving the substrate, adding a base and the protecting group reagent, allowing the reaction to proceed, and then working up the reaction to isolate the protected product.
Caption: General workflow for N-protection.
Experimental Protocols
N-Boc-Protection of Methyl 3-amino-3-phenylpropanoate
This protocol describes the protection of the amino group using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Methyl 3-amino-3-phenylpropanoate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve methyl 3-amino-3-phenylpropanoate (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
To the stirred solution, add sodium bicarbonate (NaHCO₃) (3.0 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) to the mixture at 0 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 10 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]
-
Concentrate the filtrate under reduced pressure to yield the N-Boc-protected product, which can be further purified by column chromatography if necessary.
N-Cbz-Protection of Methyl 3-amino-3-phenylpropanoate
This protocol details the protection of the amino group using benzyl chloroformate (Cbz-Cl).
Materials:
-
Methyl 3-amino-3-phenylpropanoate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve methyl 3-amino-3-phenylpropanoate (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) with cooling in an ice bath.
-
While vigorously stirring the solution, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Cbz-protected amino acid.
N-Fmoc-Protection of Methyl 3-amino-3-phenylpropanoate
This protocol outlines the protection of the amino group using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).
Materials:
-
Methyl 3-amino-3-phenylpropanoate
-
9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
0.1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve methyl 3-amino-3-phenylpropanoate (1.0 eq.) in a saturated aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu (1.0 eq.) in 1,4-dioxane dropwise to the stirred solution.[4]
-
Stir the resulting mixture at room temperature overnight.[4]
-
Monitor the reaction by TLC. Upon completion, remove the 1,4-dioxane under reduced pressure.
-
Add ethyl acetate to the residue, and wash the organic phase with 0.1 M aqueous HCl solution twice.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
References
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions Involving Methyl 3-Amino-3-phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various coupling reactions utilizing methyl 3-amino-3-phenylpropanoate hydrochloride. This versatile building block, a β-amino acid ester, is a valuable synthon in medicinal chemistry and drug discovery for the synthesis of β-peptides, peptidomimetics, and other complex nitrogen-containing molecules.
Introduction
This compound is a chiral β-amino acid derivative that serves as a key starting material for introducing a phenyl-substituted β-amino acid moiety into target molecules. Its primary amino group readily participates in a variety of coupling reactions, most notably amide bond formation (N-acylation), to generate a diverse array of chemical entities with potential therapeutic applications. The hydrochloride salt form enhances stability and ease of handling, and it is typically neutralized in situ during the coupling reaction.
This guide details protocols for common and effective coupling reactions involving this substrate, including amide bond formation with various coupling reagents and the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinoline scaffolds.
Data Presentation: Quantitative Overview of Coupling Reactions
The following table summarizes quantitative data for representative coupling reactions involving methyl 3-amino-3-phenylpropanoate. Please note that yields are highly dependent on the specific substrates, reagents, and reaction conditions employed.
| Coupling Reaction | Coupling Partner | Coupling Reagents/Catalyst | Solvent | Product | Yield (%) | Reference |
| N-Acylation | Methyl Malonyl Chloride | Triethylamine (Et3N) | Dichloromethane (DCM) | Methyl 3-(2-methoxycarbonylacetylamino)-3-phenylpropanoate | Moderate | |
| N-Acylation | Carboxylic Acids (General) | EDC, HOBt, DIPEA | Dichloromethane (DCM) | N-Acyl-methyl 3-amino-3-phenylpropanoate | Not Specified | |
| Pictet-Spengler | Aldehydes/Ketones (General) | Acid catalyst (e.g., TFA, HCl) | Protic or Aprotic Solvent | Substituted Tetrahydroisoquinolines | Varies |
Experimental Protocols
Protocol 1: General N-Acylation using Carbodiimide Coupling Agents (EDC/HOBt)
This protocol describes a standard procedure for the formation of an amide bond between this compound and a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq.) to the solution.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM or DMF.
-
Add DIPEA or Et3N (2.2 eq.) to the amine solution to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the neutralized amine solution to the carboxylic acid/HOBt mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.
-
Protocol 2: N-Acylation using Acyl Chlorides
This protocol outlines the acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride of interest (e.g., methyl malonyl chloride)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add Et3N or DIPEA (2.5 eq.) dropwise to the solution.
-
Acylation: Slowly add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Protocol 3: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
This protocol describes a general procedure for the Pictet-Spengler cyclization of methyl 3-amino-3-phenylpropanoate with an aldehyde or ketone to form a tetrahydroisoquinoline derivative. Note that for less nucleophilic aromatic rings like the phenyl group in this substrate, harsher conditions (strong acid and heat) may be required compared to reactions with more electron-rich systems.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Methanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).
-
Add the anhydrous solvent to the flask.
-
Cyclization: Add the acid catalyst (e.g., TFA, a few drops to 0.1 eq., or concentrated HCl). The amount and type of acid may need to be optimized.
-
Heat the reaction mixture to reflux and stir for several hours to overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: General workflow for N-acylation of methyl 3-amino-3-phenylpropanoate.
Caption: Workflow for the Pictet-Spengler reaction.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates, highlighting modern and sustainable methodologies. The following sections describe biocatalytic and continuous flow approaches, offering greener and more efficient alternatives to traditional synthetic methods.
Biocatalytic Synthesis of Chiral Intermediates
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions.[1][2] This approach is particularly valuable for the synthesis of chiral intermediates, which are crucial for the efficacy and safety of many drugs.[1]
Application Note: Asymmetric Reduction of Prochiral Ketones
Principle: Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols, which are common intermediates in pharmaceuticals.[3] These reactions require a hydride source, typically from a nicotinamide cofactor (NADH or NADPH).[3] To make the process economically viable, a cofactor regeneration system is employed, often using a sacrificial alcohol like isopropanol or an enzyme-coupled system such as glucose/glucose dehydrogenase (GDH).[3][4]
Advantages:
-
High Enantioselectivity: Produces chiral alcohols with high enantiomeric excess (ee).[3]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH, reducing energy consumption and byproduct formation.[3]
-
Green Chemistry: Avoids the use of heavy metal catalysts and harsh reducing agents.[5]
Synthesis of a Chiral Atorvastatin Intermediate
A key step in the synthesis of the cholesterol-lowering drug atorvastatin is the production of (S)-ethyl-4-chloro-3-hydroxybutyrate. This can be achieved through a highly efficient and green two-step, three-enzyme process. The first step involves the biocatalytic reduction of ethyl-4-chloroacetoacetate using a ketoreductase (KRED) with a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration.[5] This is followed by a cyanation step catalyzed by a halohydrin dehalogenase (HHDH).[5]
Quantitative Data:
| Intermediate | Substrate | Enzyme System | Yield (%) | Enantiomeric Excess (ee) (%) |
| (S)-ethyl-4-chloro-3-hydroxybutyrate | Ethyl-4-chloroacetoacetate | KRED/GDH | 96 | >99.5 |
Experimental Protocol: Biocatalytic Reduction of Ethyl-4-chloroacetoacetate [5][6]
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Reagent Addition: Add ethyl-4-chloroacetoacetate, glucose, NADP+, ketoreductase, and glucose dehydrogenase to the buffer.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as HPLC or GC.
-
Work-up: Once the reaction is complete, extract the product, (S)-ethyl-4-chloro-3-hydroxybutyrate, with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Experimental Workflow: Biocatalytic Ketone Reduction
References
- 1. researchgate.net [researchgate.net]
- 2. syrris.jp [syrris.jp]
- 3. scielo.br [scielo.br]
- 4. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 5. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Peptidomimetics Using β-Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer significant advantages as therapeutic agents.[1] Standard peptides often suffer from limitations such as low metabolic stability due to degradation by proteases and poor membrane permeability.[2] The incorporation of β-amino acids into peptide sequences is a powerful strategy to overcome these drawbacks.[3][4]
β-amino acids are structural analogs of α-amino acids, featuring an additional carbon atom in their backbone.[4] This seemingly minor modification results in profound changes, creating peptidomimetics that are not only potent and biologically active but also highly resistant to enzymatic degradation.[3][5] The structural diversity of β-amino acids, which includes various stereoisomers and the potential for disubstitution, provides immense scope for molecular design in drug development.[3][4] These attributes make β-amino acid-based peptidomimetics valuable in creating receptor agonists and antagonists, antimicrobial peptides, and enzyme inhibitors.[3][4]
This document provides an overview of key synthetic strategies and detailed protocols for the preparation of peptidomimetics using β-amino acid esters.
Synthetic Strategies for β-Amino Acids and Peptidomimetics
The synthesis of β-amino acid building blocks is the crucial first step. Several methods have been developed, ranging from classical organic reactions to modern catalytic approaches.
-
Arndt-Eistert Homologation: A traditional method for converting α-amino acids into their β-homologs by extending the carbon chain. While effective, it can involve hazardous reagents like diazomethane.[6]
-
Conjugate Addition (Michael Addition): This involves the addition of amine nucleophiles to α,β-unsaturated esters (acrylates).[6] This method is also the basis for the synthesis of poly(β-amino esters) (PBAEs), a class of biodegradable polymers used in drug delivery.[7][8]
-
Mannich-type Reactions: Another classical approach for accessing β-amino acid structures.[6]
-
Catalytic Methods: Recent advances include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which allow for more direct synthesis from simple starting materials.[6]
-
Enzymatic Kinetic Resolution: Lipase-catalyzed hydrolysis of racemic β-amino acid esters is a highly efficient method for producing enantiomerically pure β-amino acids, which are critical for pharmacological applications.[9]
Once the β-amino acid monomers are synthesized, they can be incorporated into peptide chains using well-established techniques, most notably Solid-Phase Peptide Synthesis (SPPS). The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is common, making the monomers compatible with standard automated peptide synthesizers.[2]
Quantitative Data Summary
The efficiency of synthetic and resolution methods is critical for their practical application. The following tables summarize reported yields and enantiomeric excess for key processes.
Table 1: Efficiency of Enzymatic Resolution of Fluorinated β-Amino Acid Esters [9]
| Substrate (Racemic Ester) | Product (S)-Amino Acid | Chemical Yield (%) | Enantiomeric Excess (ee %) |
| 3a | (S)-5a | >48% | ≥99% |
| 3b | (S)-5b | >48% | ≥99% |
| 3c | (S)-5c | >48% | ≥99% |
| 3d | (S)-5d | >48% | ≥99% |
| 3e | (S)-5e | >48% | ≥99% |
| Data derived from a lipase PSIM-catalyzed hydrolysis process. |
Table 2: Synthesis Yields for Fmoc-Protected aza-β³-amino acid Monomers [2]
| Synthesis Approach | Product | Reported Yield |
| Nucleophilic substitution of bromoacetates by hydrazine | Fmoc-aza-β³-amino acid monomers | Satisfactory to Good |
| This method is noted as straightforward for monomers with nonfunctional side chains. |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis (SPPS) of a Mixed α/β-Peptide
This protocol outlines a general Fmoc-based strategy for synthesizing peptides containing both α- and β-amino acid residues on a solid support.[2]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected α-amino acids
-
Fmoc-protected β-amino acid esters (or acids)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then again with fresh solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the first Fmoc-protected amino acid (either α or β) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours. Coupling times for β-amino acids may need to be longer than the typical 30-60 minutes for α-amino acids.[2] d. Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the cleavage solution by adding cold diethyl ether.
-
Purification: Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Acid Ester
This protocol describes an enzymatic method for separating a racemic mixture of β-amino acid esters to obtain a single, optically pure enantiomer.[9]
Materials:
-
Racemic β-amino acid ester hydrochloride salt
-
Immobilized Lipase PSIM (Burkholderia cepacia)
-
Solvent: Isopropyl ether (iPr₂O)
-
Base: Triethylamine (Et₃N)
-
Water
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the racemic β-amino acid ester hydrochloride salt in isopropyl ether.
-
Base Addition: Add triethylamine (Et₃N) to neutralize the hydrochloride salt, followed by the addition of a stoichiometric amount of water for the hydrolysis reaction.
-
Enzyme Addition: Add the immobilized lipase PSIM to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 45 °C) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them with chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.
-
Workup: a. Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused. b. Separate the unreacted (R)-ester from the product (S)-amino acid. This can be achieved by acidic or basic extraction. For example, extract the mixture with an aqueous acid solution to protonate and dissolve the unreacted amino ester, leaving the amino acid in the organic layer (as its zwitterion or salt), or vice-versa with a basic wash.
-
Isolation: Isolate the unreacted ester (e.g., (R)-enantiomer) and the product acid (e.g., (S)-enantiomer) from their respective phases.
-
Analysis: Confirm the chemical purity and enantiomeric excess of the final products using analytical techniques such as NMR and chiral HPLC.
Visualization of Peptidomimetic Structure
The incorporation of a β-amino acid fundamentally alters the peptide backbone, which is key to its enhanced stability.
Caption: Comparison of α-peptide and β-peptide backbone structures.
Applications in Drug Development
The unique properties of β-amino acid-containing peptidomimetics make them highly valuable in medicinal chemistry.
-
Improved Pharmacokinetics: Their resistance to proteolysis leads to a longer half-life in vivo, a critical property for many drugs.[3][5]
-
Anticancer Agents: The β-amino acid 3-amino-3-phenylpropionic acid is a key building block in the anticancer drug Taxol.[9] Poly(β-amino esters) have also been investigated as carriers for delivering anticancer drugs.[8]
-
Antimicrobial Peptides: β-amino acids can be used to develop novel antimicrobial peptides with enhanced stability and efficacy.[3][10]
-
Prodrug Design: The ester and amino groups of β-amino acids can be used to create prodrugs, which can improve a drug's solubility, stability, and targeting.[]
-
Modulating Protein-Protein Interactions: The defined secondary structures (helices, turns, sheets) formed by β-peptides can be designed to mimic the epitopes of natural peptides, allowing them to modulate protein-protein interactions, which are implicated in many diseases.[5][12]
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-3-phenylpropanoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a crucial building block for the HIV entry inhibitor Maraviroc. Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical industries. This document provides detailed application notes and experimental protocols for the large-scale synthesis of this compound, focusing on a robust and industrially applicable two-step process.
The synthesis commences with the formation of 3-amino-3-phenylpropionic acid via a modified Rodionov reaction, followed by an esterification reaction to yield the final product. The protocols provided are designed for scalability and high purity of the final compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 3-Amino-3-Phenylpropionic Acid (Step 1)
| Parameter | Value/Range | Notes |
| Starting Materials | Benzaldehyde, Malonic Acid, Ammonium Acetate | |
| Solvent | Ethanol or Acetic Acid | Acetic acid can lead to higher yields[1]. |
| Molar Ratio (Aldehyde:Malonic Acid:Ammonium Acetate) | 1 : 1.1 : 2.3 - 4 | Increasing ammonium acetate can improve yield[1]. |
| Reaction Temperature | 85°C - Reflux | |
| Reaction Time | 3 - 8 hours | |
| Typical Yield | 52% - 68% | Yields can be influenced by solvent and reagent ratios[1]. |
| Purity of Crude Product | Variable | Requires purification before the next step. |
Table 2: Summary of Quantitative Data for the Synthesis of this compound (Step 2)
| Parameter | Value/Range | Notes |
| Starting Material | 3-Amino-3-phenylpropionic acid | |
| Reagents | Thionyl Chloride (SOCl₂), Methanol (MeOH) | An efficient method for esterification of amino acids[1]. |
| **Molar Ratio (Amino Acid:SOCl₂) ** | 1 : 1.1 - 2.0 | Excess SOCl₂ ensures complete reaction. |
| Reaction Temperature | 0°C to Reflux (approx. 65°C) | Initial addition of SOCl₂ is performed at low temperature. |
| Reaction Time | 2 - 16 hours | |
| Typical Yield | 76% - 98% | High yields are consistently reported for this method. |
| Purity of Final Product | ≥99% | Achievable after crystallization[2]. |
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-Amino-3-Phenylpropionic Acid (Rodionov Reaction)
This protocol is a representative procedure based on the principles of the Rodionov reaction.
Materials:
-
Benzaldehyde
-
Malonic Acid
-
Anhydrous Ammonium Acetate
-
Glacial Acetic Acid
-
Deionized Water
-
Acetone
-
30% Sodium Hydroxide Solution
Equipment:
-
Large glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling mantle
-
Filtration unit (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Reaction Setup: Charge the reactor with glacial acetic acid. To this, add anhydrous ammonium acetate and stir until partially dissolved. A small amount of water may be added to aid in the dissolution of the ammonium acetate[1].
-
Addition of Reactants: Add benzaldehyde to the stirred solution. Subsequently, add malonic acid in portions, ensuring the temperature does not rise excessively.
-
Reaction: Heat the reaction mixture to approximately 85°C and maintain at this temperature with vigorous stirring for 3-5 hours[1]. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then further cool on an ice bath. Pour the cooled mixture into a larger vessel containing ice water to precipitate the crude product and remove unwanted by-products[1].
-
Filtration: Filter the resulting slurry to collect the aqueous filtrate containing the desired β-amino acid.
-
Precipitation: Transfer the filtrate to a suitable vessel and adjust the pH to its isoelectric point (around pH 7) with a 30% sodium hydroxide solution to precipitate the 3-amino-3-phenylpropionic acid.
-
Purification: Filter the precipitated solid, wash with cold acetone, and dry under vacuum to afford crude 3-amino-3-phenylpropionic acid. Further purification can be achieved by recrystallization if necessary.
Step 2: Large-Scale Synthesis of this compound
This protocol describes the esterification of 3-amino-3-phenylpropionic acid and subsequent formation of the hydrochloride salt.
Materials:
-
3-Amino-3-phenylpropionic acid (from Step 1)
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Toluene or other suitable crystallization solvent
Equipment:
-
Large glass-lined reactor with overhead stirrer, dropping funnel, reflux condenser, and temperature probe
-
Cooling bath (ice/salt or chiller)
-
Heating mantle
-
Rotary evaporator (for solvent removal at scale)
-
Crystallization vessel
-
Filtration unit
-
Vacuum drying oven
Procedure:
-
Reaction Setup: Charge the reactor with anhydrous methanol and cool to 0°C using a cooling bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride to the cold methanol via a dropping funnel. This reaction is exothermic and generates HCl in situ; maintain the temperature below 10°C during the addition.
-
Addition of Amino Acid: Once the thionyl chloride addition is complete, add the 3-amino-3-phenylpropionic acid portion-wise to the reaction mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 65°C). Maintain the reflux for 4-12 hours, monitoring the reaction progress until completion.
-
Solvent Removal: Cool the reaction mixture and remove the excess methanol and any remaining thionyl chloride under reduced pressure.
-
Crystallization: To the concentrated residue, add a suitable solvent such as toluene and heat to obtain a homogeneous solution. Cool the solution slowly to induce crystallization of the this compound.
-
Isolation and Drying: Filter the crystalline product, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of this compound.
References
Application Notes and Protocols for the Analytical Purity Assessment of Methyl 3-amino-3-phenylpropanoate
Abstract
This document provides detailed analytical methods and protocols for the comprehensive purity assessment of methyl 3-amino-3-phenylpropanoate, a key intermediate in pharmaceutical synthesis. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC) for determining chemical purity, Chiral HPLC for assessing enantiomeric purity, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an accurate determination of the absolute purity. These methods are essential for quality control and regulatory compliance in the drug development process.
Compound Information
-
Compound Name: Methyl 3-amino-3-phenylpropanoate
-
Molecular Formula: C₁₀H₁₃NO₂[1]
-
Molecular Weight: 179.22 g/mol [1]
-
Chemical Structure:
Overall Analytical Workflow
The purity assessment of methyl 3-amino-3-phenylpropanoate follows a structured workflow to ensure both chemical and stereochemical integrity. The process begins with sample preparation, followed by parallel assessments for chemical and enantiomeric purity, and is finalized with an absolute purity determination using qNMR.
Caption: Overall workflow for the purity assessment of methyl 3-amino-3-phenylpropanoate.
Method 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify methyl 3-amino-3-phenylpropanoate from its potential process-related impurities and degradation products.
Experimental Protocol
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 80 25.0 80 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in a 1:1 mixture of Mobile Phase A and B to obtain a final concentration of 1.0 mg/mL.
Data Presentation
The chemical purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Table 1: Representative HPLC Data for Chemical Purity Assessment
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
|---|---|---|---|---|
| 1 | 3.52 | 1,520 | 0.08 | 3-amino-3-phenylpropanoic acid |
| 2 | 8.91 | 1,985,600 | 99.71 | Methyl 3-amino-3-phenylpropanoate |
| 3 | 12.45 | 4,150 | 0.21 | Unidentified Impurity |
| Total | 1,991,270 | 100.00 |
| Purity | | | 99.71% | |
Method 2: Enantiomeric Purity by Chiral HPLC
This method is crucial for determining the enantiomeric excess (ee) of the desired enantiomer (e.g., (S)- or (R)-methyl 3-amino-3-phenylpropanoate) from its optical antipode. Polysaccharide-based chiral stationary phases are highly effective for this separation.[3][4]
Experimental Protocol
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral stationary phase (CSP) column, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
References
Application Note: Chiral HPLC Resolution of Methyl 3-Amino-3-Phenylpropanoate Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical development and quality control, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. Methyl 3-amino-3-phenylpropanoate, a β-amino acid ester, is an important chiral building block in the synthesis of various biologically active molecules. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the analysis and purification of enantiomers. This application note provides a detailed protocol for the chiral HPLC resolution of the enantiomers of N-acetyl-methyl 3-amino-3-phenylpropanoate, based on established methods for similar β-amino acid derivatives. The protocol is designed to be a starting point for method development and can be adapted for related compounds.
Principle of Chiral Separation
Chiral separation by HPLC is achieved through the differential interaction of enantiomers with a chiral stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilities. This difference in stability results in varying retention times for the enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino acid derivatives.
Experimental Protocols
This protocol is based on the successful separation of closely related N-acetylated β-amino acid derivatives.
1. Sample Preparation: N-Acetylation of Methyl 3-Amino-3-Phenylpropanoate
To improve peak shape and chromatographic performance, it is often advantageous to derivatize the primary amine. Here, we describe a standard N-acetylation procedure.
-
Reagents and Materials:
-
Racemic methyl 3-amino-3-phenylpropanoate hydrochloride
-
Triethylamine (TEA)
-
Acetyl chloride or Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the N-acetylated product.
-
Prepare a stock solution of the racemic N-acetyl-methyl 3-amino-3-phenylpropanoate in the mobile phase or a compatible solvent (e.g., 2-propanol) at a concentration of approximately 1 mg/mL.
-
2. Chiral HPLC Method
-
Instrumentation:
-
HPLC system with a pump capable of delivering a stable flow rate, an autosampler, a column thermostat, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase based on a polysaccharide derivative is recommended. For this application, a column with a chiral selector like amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) is a suitable starting point.
-
Mobile Phase: A normal-phase eluent is typically effective. A common mobile phase composition is a mixture of a non-polar solvent and an alcohol, often with an acidic additive to improve peak shape.
-
Recommended Starting Condition: Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (the phenyl group provides UV absorbance)
-
Injection Volume: 10 µL
-
Data Presentation
The following table summarizes expected chromatographic parameters based on the separation of similar N-acetylated 3-amino-3-phenylpropanoic acid derivatives. These values should be considered as a starting point for method optimization.
| Parameter | Expected Value | Description |
| Retention Factor (k'1) | 2.0 - 4.0 | Retention factor of the first eluting enantiomer. |
| Retention Factor (k'2) | 2.5 - 5.0 | Retention factor of the second eluting enantiomer. |
| Separation Factor (α) | > 1.15 | Ratio of the retention factors (k'2 / k'1). A value > 1.1 is generally considered a good separation. |
| Resolution (Rs) | > 1.5 | The degree of separation between the two peaks. A value ≥ 1.5 indicates baseline resolution. |
Table 1: Expected Chromatographic Parameters for the Chiral Separation of N-Acetyl-Methyl 3-Amino-3-Phenylpropanoate Enantiomers.
Method Optimization and Considerations
-
Mobile Phase Composition: The ratio of hexane to the alcohol modifier (2-propanol or ethanol) is a critical parameter. Increasing the alcohol content will generally decrease retention times but may also affect the separation factor. The concentration of the acidic additive (TFA) can influence peak shape and retention; typical concentrations range from 0.05% to 0.2%.
-
Chiral Stationary Phase Selection: While polysaccharide-based CSPs are a good starting point, other types of CSPs, such as those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC® T), could also be effective, particularly under reversed-phase or polar organic conditions.
-
Temperature: Column temperature can influence enantioselectivity. It is advisable to evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to optimize resolution.
-
Flow Rate: Adjusting the flow rate can impact efficiency and analysis time. A lower flow rate may improve resolution but will increase the run time.
Visualizations
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the chiral HPLC resolution of methyl 3-amino-3-phenylpropanoate.
Logical Relationship of Chromatographic Parameters
Caption: Interrelationship of key parameters in chiral chromatography.
Application Notes & Protocols: Versatile β-Dicarbonyl Compounds as Precursors for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique structural and electronic properties make them indispensable scaffolds in drug discovery. The efficient synthesis of these complex molecules often relies on the use of versatile and readily available precursors. Among these, active methylene compounds like ethyl acetoacetate and ethyl cyanoacetate stand out due to their multiple reactive sites, which allow for the construction of a wide variety of heterocyclic rings through multicomponent reactions.[1][2] These reactions are prized for their atom economy and ability to generate molecular complexity in a single step.[3] This document provides detailed application notes and experimental protocols for using ethyl acetoacetate and ethyl cyanoacetate as precursors in several key heterocyclic syntheses.
Application Note 1: Ethyl Acetoacetate in Heterocyclic Synthesis
Ethyl acetoacetate is a β-ketoester widely employed as a key building block in organic synthesis.[1] Its structure features an active methylene group flanked by two carbonyl groups, making it a versatile nucleophile for constructing five- and six-membered heterocyclic rings.
Hantzsch Synthesis of 1,4-Dihydropyridines and Pyridines
The Hantzsch synthesis, first reported in 1881, is a classic multicomponent reaction that condenses two equivalents of a β-ketoester (like ethyl acetoacetate), an aldehyde, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[4] These 1,4-DHP compounds are a significant class of calcium channel blockers used as antihypertensive drugs, such as nifedipine and amlodipine.[4][5] The resulting dihydropyridine can be subsequently oxidized to the corresponding aromatic pyridine.[6]
Logical Workflow for Hantzsch Pyridine Synthesis
References
Troubleshooting & Optimization
"common side reactions in the synthesis of methyl 3-amino-3-phenylpropanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-amino-3-phenylpropanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to methyl 3-amino-3-phenylpropanoate?
A1: There are two main synthetic pathways for the preparation of methyl 3-amino-3-phenylpropanoate:
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The Rodionov Reaction followed by Esterification: This route involves the condensation of benzaldehyde, malonic acid, and a source of ammonia (like ammonium acetate) to form 3-amino-3-phenylpropanoic acid. This intermediate is then esterified, often in a "one-pot" procedure, using methanol and an acid catalyst (e.g., thionyl chloride or sulfuric acid) to yield the final product.[1]
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Reductive Amination of a β-Keto Ester: This method utilizes methyl 3-oxo-3-phenylpropanoate (methyl benzoylacetate) as the starting material. The ketone is converted to an amine through reductive amination, typically using ammonia and a reducing agent.
Q2: What are the most common side reactions I should be aware of?
A2: The most prevalent side reactions are dependent on the synthetic route chosen:
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For the Rodionov Reaction: The primary side reaction is the Knoevenagel condensation of benzaldehyde and malonic acid, which competes with the desired amino acid formation. This leads to the formation of cinnamic acid and related byproducts.
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For Reductive Amination: Potential side reactions include the reduction of the ketone group of the starting material before the amination occurs, and the formation of secondary and tertiary amines due to over-alkylation of the ammonia.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can favor side reactions.
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Impure Starting Materials: The purity of benzaldehyde, malonic acid, and the ammonia source are critical. Impurities can inhibit the reaction or lead to unwanted byproducts.
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Inefficient Purification: The product may be lost during workup and purification steps. Ensure proper extraction and chromatographic techniques are employed.
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Moisture: The presence of water can interfere with many of the reagents used, particularly in the esterification step with thionyl chloride.
Q4: I am having difficulty purifying the final product. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials and the side products mentioned in A2. Cinnamic acid from the Knoevenagel condensation can be a particularly challenging impurity to remove from the final product due to similar polarities. Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. In some cases, recrystallization or distillation under reduced pressure may also be viable purification methods.
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of Cinnamic Acid Impurity
Q: My final product is contaminated with a significant amount of what appears to be cinnamic acid or its derivatives. How can I minimize this side product and purify my desired compound?
A: This is a classic issue arising from the Knoevenagel condensation side reaction in the Rodionov synthesis.
Troubleshooting Steps:
-
Optimize Reaction Conditions: The ratio of reactants can influence the reaction pathway. Ensure that an adequate excess of the ammonia source is used to favor the formation of the amino acid over the Knoevenagel product.
-
Control Temperature: The reaction temperature can affect the relative rates of the Rodionov and Knoevenagel reactions. Experiment with slightly lower reaction temperatures to see if the formation of the side product is minimized.
-
Purification Strategy:
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Acid-Base Extraction: Cinnamic acid is acidic and can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired amino ester should remain in the organic phase.
-
Column Chromatography: If extraction is insufficient, column chromatography with a carefully selected solvent system is the most effective method for separation.
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Issue 2: Incomplete Reaction or Stalling
Q: My reaction does not seem to go to completion, and I observe a significant amount of unreacted starting material. What should I check?
A: Incomplete reactions can be due to several factors related to reagents and reaction conditions.
Troubleshooting Steps:
-
Reagent Quality: Verify the purity of your starting materials. Old or impure benzaldehyde can be particularly problematic.
-
Catalyst Activity: If using a catalyst (e.g., in the reductive amination), ensure it has not been deactivated.
-
Anhydrous Conditions: For reactions involving moisture-sensitive reagents like thionyl chloride, ensure all glassware is thoroughly dried and anhydrous solvents are used.
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Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Data Presentation
Table 1: Comparison of Synthetic Routes for Methyl 3-Amino-3-phenylpropanoate
| Parameter | Rodionov Reaction & Esterification | Reductive Amination of β-Keto Ester |
| Starting Materials | Benzaldehyde, Malonic Acid, Ammonium Acetate, Methanol | Methyl 3-oxo-3-phenylpropanoate, Ammonia, Reducing Agent |
| Typical Yield | 60-80%[1] | Varies depending on catalyst and conditions |
| Key Side Reactions | Knoevenagel Condensation | Ketone Reduction, Over-alkylation |
| Advantages | Readily available starting materials, often a one-pot procedure.[1] | Can be a cleaner reaction with fewer byproducts if optimized. |
| Disadvantages | Formation of difficult-to-remove cinnamic acid byproducts. | Starting β-keto ester may be less readily available. |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Rodionov Reaction and Esterification
This protocol is adapted from a patented procedure and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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Benzaldehyde
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Malonic Acid
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Ammonium Acetate
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Methanol
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Thionyl Chloride
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Dichloromethane
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5N Sodium Hydroxide solution
Procedure:
-
To a three-necked flask equipped with a reflux condenser and a dropping funnel, add methanol, malonic acid, and ammonium acetate.
-
Heat the mixture to 50°C with stirring.
-
Slowly add benzaldehyde dropwise to the reaction mixture.
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After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
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Cool the reaction mixture to below 10°C in an ice bath.
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Slowly add thionyl chloride dropwise.
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Heat the mixture to reflux for 16-18 hours.
-
Distill off the excess methanol.
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To the residue, add dichloromethane and adjust the pH to 6-7 with a 5N NaOH solution.
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Separate the organic layer. Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of Methyl 3-oxo-3-phenylpropanoate
This is a general procedure and may require optimization for specific substrates and equipment.
Materials:
-
Methyl 3-oxo-3-phenylpropanoate
-
Ammonia source (e.g., ammonium acetate or ammonia in methanol)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Methanol
-
Acetic Acid (catalytic amount)
Procedure:
-
Dissolve methyl 3-oxo-3-phenylpropanoate and the ammonia source in methanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add the reducing agent (e.g., sodium cyanoborohydride) in portions.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by carefully adding a dilute acid solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic routes to methyl 3-amino-3-phenylpropanoate.
Caption: General troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl 3-amino-3-phenylpropanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-amino-3-phenylpropionic acid, residual methanol from the esterification process, and byproducts from side reactions. Depending on the synthetic route, diastereomeric impurities may also be present if the synthesis is not stereospecific.
Q2: My purified product has a low melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point is a strong indicator of impurities. The presence of residual solvents or co-precipitated starting materials can depress the melting point. Further purification steps, such as recrystallization or column chromatography, are recommended.
Q3: I am experiencing low yields after purification. What are the potential causes?
A3: Low yields can result from several factors, including incomplete reaction, losses during work-up and extraction, or multiple purification steps. Overly aggressive purification, such as using a large excess of recrystallization solvent, can also lead to significant product loss. Optimizing each step of the synthesis and purification process is crucial for maximizing yield.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, and the product is coming out of solution above its melting point. The chosen solvent may not be ideal. | - Re-heat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to reduce the level of supersaturation. - Try a different recrystallization solvent or a solvent mixture. - Ensure a slow cooling rate. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Add a non-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to clarify and cool slowly. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound. |
| Poor recovery of the product. | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the crystallization mixture in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure complete transfer of crystals from the flask to the filter. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a preliminary purification step like column chromatography to remove the colored impurities. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | The eluent system is not optimized. The column is overloaded. | - Perform thin-layer chromatography (TLC) to determine the optimal eluent system that gives good separation (Rf value of the product around 0.3-0.4). - Use a gradient elution if a single solvent system is ineffective. - Reduce the amount of crude material loaded onto the column. |
| Product is eluting too quickly (high Rf). | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product is not eluting from the column (low Rf). | The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent. Adding a small amount of a modifier like triethylamine can help elute basic compounds from silica gel. |
| Tailing of the product peak. | The compound is interacting strongly with the stationary phase (e.g., silica gel is acidic and can interact with the amine). | - Add a small percentage of a modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask and vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or isopropanol are often good starting points for hydrochloride salts.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then heat the solution back to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation:
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol [1] |
| Melting Point | 148-149 °C[2] |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Troubleshooting Logic for "Oiling Out"
References
Technical Support Center: Optimizing Yield for the Esterification of 3-Amino-3-Phenylpropanoic Acid
Welcome to the technical support center for the esterification of 3-amino-3-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 3-amino-3-phenylpropanoic acid.
Problem 1: Low or No Yield of the Desired Ester
| Possible Cause | Suggested Solution |
| Incomplete Reaction (Fischer Esterification) | The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of the alcohol (it can often be used as the solvent) and remove water as it forms, for instance, with a Dean-Stark apparatus or by adding molecular sieves.[1] |
| Ineffective Catalyst (Fischer Esterification) | Ensure a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid is used.[1][2] For substrates sensitive to strong acids, milder conditions or alternative methods may be necessary. |
| Reagent Degradation (Thionyl Chloride Method) | Thionyl chloride (SOCl₂) is highly sensitive to moisture. Use freshly distilled SOCl₂ and ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Zwitterionic Nature of the Amino Acid | The zwitterionic form of the amino acid can reduce the nucleophilicity of the carboxyl group. Methods like the thionyl chloride procedure are effective as they convert the carboxylic acid to a more reactive acyl chloride intermediate.[3] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times for Fischer esterification can range from 1-10 hours at 60-110°C.[1] For the thionyl chloride method, the reaction may proceed at room temperature or require refluxing for several hours.[3][4] |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | If a significant amount of 3-amino-3-phenylpropanoic acid remains, consider extending the reaction time, increasing the temperature, or using a more efficient esterification method like the thionyl chloride procedure. |
| Side Reactions Involving the Amino Group | The unprotected amino group can undergo side reactions. While esterification of the carboxylic acid is generally faster, intermolecular reactions can occur. One common side product for amino acid esters is the formation of diketopiperazines (cyclic amides) through intermolecular cyclization of two ester molecules.[5] To minimize this, use dilute conditions and avoid prolonged heating after the ester has formed. |
| Polymerization | β-amino acids and their esters can be prone to polymerization, especially under harsh conditions. It is advisable to use the mildest effective reaction conditions and to purify the product promptly after the reaction is complete. |
| Byproducts from Thionyl Chloride | The reaction of thionyl chloride with the alcohol generates HCl and sulfur dioxide. Ensure these are effectively removed during the workup to prevent side reactions with the product. The final product is often isolated as the hydrochloride salt, which can be neutralized in a subsequent step.[6] |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is Water-Soluble | The ester, particularly if it is the hydrochloride salt, may have some solubility in water. During aqueous workup, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. |
| Emulsion Formation During Workup | Emulsions can form during the neutralization and extraction steps. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Co-elution of Impurities During Chromatography | If impurities are difficult to separate by column chromatography, try varying the solvent system. A gradient elution may be necessary. Common eluents for similar compounds include mixtures of n-hexane and ethyl acetate.[7] |
Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method for esterifying 3-amino-3-phenylpropanoic acid?
A1: For amino acids, the thionyl chloride method is generally more reliable and higher-yielding than the traditional Fischer esterification.[3] This is because thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the alcohol. This avoids the equilibrium limitations of the Fischer method.[3][6]
Q2: Do I need to protect the amino group before esterification?
A2: While N-protection is a common strategy in peptide synthesis to avoid side reactions, for a simple esterification, it is often not necessary.[8] The carboxyl group is generally more reactive under these conditions. In the thionyl chloride method, the in situ formation of HCl protonates the amino group, effectively protecting it as the ammonium salt.[3]
Q3: My reaction with thionyl chloride in ethanol is complete, but how do I work it up?
A3: After the reaction is complete (monitored by TLC), the excess alcohol and SOCl₂ are typically removed under reduced pressure. The residue is the hydrochloride salt of the ester. For purification, you can dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the HCl and any remaining acidic impurities. After drying the organic layer and evaporating the solvent, the free ester can be purified, often by column chromatography.
Q4: What are the typical reaction conditions for the thionyl chloride method?
A4: Typically, the alcohol (e.g., anhydrous ethanol or methanol) is cooled in an ice bath (0°C or below). Thionyl chloride is then added dropwise, as the reaction is exothermic. After the addition, the amino acid is added, and the mixture is stirred, often overnight at room temperature or under reflux until completion.[3]
Q5: How can I monitor the progress of the esterification reaction?
A5: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol). The starting amino acid is highly polar and will have a low Rf value, while the resulting ester will be less polar and have a higher Rf value. Staining with ninhydrin can be used to visualize the amino group-containing spots.
Data Presentation
The following tables summarize quantitative data from various esterification methods for 3-amino-3-phenylpropanoic acid and related compounds.
Table 1: Yields of 3-Amino-3-phenylpropanoic Acid Esters under Various Conditions
| Ester | Method | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| Methyl Ester | One-pot | Benzaldehyde, Malonic Acid, Ammonium Acetate, Thionyl Chloride | Methanol | Reflux 17h | 61% | [9] |
| Ethyl Ester | One-pot | Benzaldehyde, Malonic Acid, Ammonium Acetate, Thionyl Chloride | Ethanol | Reflux 16h | 78% | [9] |
| Ethyl Ester | Thionyl Chloride | 3-Amino-3-phenylpropanoic acid, Thionyl Chloride | Anhydrous Ethanol | Stirred overnight at room temperature | High (not quantified) | [3][4] |
| Methyl Ester | TMSCl | 3-Amino-3-phenylpropanoic acid, Trimethylchlorosilane | Methanol | Stirred at room temperature for 24h | 91% | [6] |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride (SOCl₂) (Ethyl Ester)
This protocol is adapted from procedures for the esterification of β-amino acids.[3]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, cool anhydrous ethanol (e.g., 12 mL per 1 mmol of amino acid) to 0°C in an ice bath.
-
Reagent Addition: Slowly add freshly distilled thionyl chloride (e.g., 3 mmol per 1 mmol of amino acid) dropwise to the cold ethanol under continuous stirring.
-
Substrate Addition: Add 3-amino-3-phenylpropanoic acid (1 mmol) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction's completion by TLC.
-
Workup: Once the reaction is complete, evaporate the solvent and excess reagents under reduced pressure.
-
Neutralization & Extraction: Dissolve the resulting crude solid (the hydrochloride salt of the ester) in dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting oil or solid by column chromatography on silica gel (eluent: n-hexane/ethyl acetate mixture).
Protocol 2: Fischer Esterification using Sulfuric Acid (H₂SO₄) (Methyl Ester)
This is a general procedure for Fischer esterification that can be adapted for 3-amino-3-phenylpropanoic acid.[10]
-
Preparation: Dissolve 3-amino-3-phenylpropanoic acid (e.g., 610 mg) in a large excess of methanol (e.g., 25 mL), which also acts as the solvent.
-
Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (e.g., 50 mL). Wash the organic phase with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst and any unreacted carboxylic acid, followed by a wash with saturated brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography if necessary.
Visualizations
Caption: Comparative workflow for the two primary esterification methods.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Methyl 3-Amino-3-Phenylpropanoate Hydrochloride Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl 3-amino-3-phenylpropanoate hydrochloride in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. As an ester, it is susceptible to hydrolysis, particularly under basic or acidic conditions. Elevated temperatures can accelerate this degradation, and exposure to light may induce photolytic degradation.
Q2: What is the most likely degradation pathway for this compound in an aqueous solution?
The most probable degradation pathway is the hydrolysis of the methyl ester group. This reaction can be catalyzed by either acid or base.
-
Acid-catalyzed hydrolysis: This is a reversible reaction where the ester reacts with water in the presence of an acid to form 3-amino-3-phenylpropanoic acid and methanol.[1][2][3]
-
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where the ester reacts with a base (e.g., hydroxide ions) to yield the carboxylate salt of 3-amino-3-phenylpropanoic acid and methanol.[1][2][3]
Diagram of Potential Degradation Pathway
Caption: Potential hydrolysis degradation pathway of this compound.
Q3: I am observing a loss of potency of my stock solution of this compound over time. What could be the cause and how can I mitigate it?
Loss of potency is likely due to the hydrolysis of the methyl ester. To mitigate this:
-
pH of the solvent: Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) to minimize both acid- and base-catalyzed hydrolysis. Avoid alkaline conditions.
-
Storage Temperature: Store stock solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down the degradation rate.[4][5] For long-term storage, freezing is recommended.
-
Solvent Choice: While aqueous buffers are common, for long-term storage, consider preparing the stock solution in a non-aqueous solvent like DMSO or ethanol if your experimental design allows. Always verify the compound's solubility and stability in the chosen solvent.
-
Fresh Preparation: Ideally, prepare solutions fresh before each experiment to ensure accurate concentrations.
Q4: Are there any recommended analytical methods to assess the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6][7][8] This method should be able to separate the parent compound from its potential degradation products, primarily 3-amino-3-phenylpropanoic acid.
A typical starting point for developing such a method would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products.[9][10][11][12][13] Compare the retention times of the unexpected peaks with those of the degradation products. |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH or column interactions. | Adjust the pH of the mobile phase. The amine group in the molecule can interact with residual silanols on the column. Using a buffer with a pH below the pKa of the amine can improve peak shape. Consider using a column with end-capping. |
| Inconsistent analytical results | Instability of the compound in the analytical sample solution (autosampler). | If possible, keep the autosampler tray cooled. Limit the time samples are stored in the autosampler before injection. Prepare fresh sample dilutions for each analytical run. |
| Loss of compound during sample preparation | Adsorption to container surfaces. | Use silanized glass vials or polypropylene tubes to minimize adsorption. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9][10][11][12][13]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours.[2][3][14][15]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to 70 °C for 48 hours.[4][5]
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Diagram of a Typical Stability Testing Workflow
Caption: A typical experimental workflow for a forced degradation study.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product |
| 0.1 M HCl, 60 °C, 24h | ~15% | 3-Amino-3-phenylpropanoic Acid |
| 0.1 M NaOH, RT, 2h | >90% | 3-Amino-3-phenylpropanoic Acid |
| 3% H₂O₂, RT, 24h | <5% | Not significant |
| 70 °C, 48h (Solution) | ~10% | 3-Amino-3-phenylpropanoic Acid |
| Photolytic (ICH Q1B) | <2% | Not significant |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. irjpms.com [irjpms.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. library.dphen1.com [library.dphen1.com]
- 11. asianjpr.com [asianjpr.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics of base hydrolysis of α-amino-acid esters in mixed-ligand complexes with [glycylglycinato(2–)] copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
"troubleshooting racemate formation in chiral synthesis"
Welcome to the technical support center for troubleshooting racemate formation in chiral synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve issues related to stereochemical integrity during their experiments.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Concepts
Q1: What is racemization and why is it a critical issue in chiral synthesis?
A: Racemization is the process by which an enantiomerically enriched or pure substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] This results in a loss of optical activity. In drug development and materials science, the biological activity and physical properties of a molecule are often highly dependent on its specific three-dimensional stereochemistry. The presence of an unwanted enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects, making strict stereochemical control essential.[1]
Q2: At which stages of a synthesis is racemization most likely to occur?
A: Racemization can occur at several stages throughout a synthetic workflow.[2]
-
During the main reaction: Harsh conditions such as high temperatures or the presence of strong acids or bases can provide the energy or chemical pathway to invert the stereocenter.[1][2]
-
During work-up: Aqueous work-ups involving strong acids or bases can cause the final product to racemize if it is sensitive to these conditions.[2]
-
During purification: Standard purification techniques like silica gel chromatography can lead to racemization for acid-sensitive compounds, as silica gel is inherently acidic.[2]
Section 2: Identifying and Quantifying Racemization
Q3: How can I determine if my product has racemized? What is enantiomeric excess (ee)?
A: To determine if racemization has occurred, you must measure the relative amounts of the two enantiomers in your sample. This is reported as enantiomeric excess (ee), which is a measure of the purity of a chiral sample.[3] It is calculated as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. A pure sample of a single enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%.[3]
Q4: What are the primary analytical techniques for determining enantiomeric excess (ee)?
A: Several analytical techniques are employed to quantify ee. The most common methods are chiral chromatography (HPLC and SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust method that separates enantiomers on a chiral stationary phase (CSP).[3][4] Supercritical Fluid Chromatography (SFC) offers similar capabilities, often with reduced solvent consumption.[5] NMR spectroscopy can be used with a chiral solvating agent (CSA) or after converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA), which will then exhibit distinct signals.[3][6]
| Analytical Method | Principle | Advantages | Limitations |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[3][5] | High accuracy and sensitivity; widely applicable; preparative scale is possible.[4] | Requires method development for each compound; CSPs can be expensive. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), which gives distinguishable NMR signals.[6][7] | Non-destructive (for CSAs); provides structural information; no special equipment beyond an NMR spectrometer needed. | Lower sensitivity than HPLC; requires pure samples; derivatization may not be 100% efficient.[3] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample.[3] | Simple and fast. | Requires a known value for the specific rotation of the pure enantiomer; insensitive to small amounts of impurity.[3][8] |
| Capillary Electrophoresis (CE) | Separation of enantiomers based on their different migration speeds in an electric field in the presence of a chiral selector.[3] | High separation efficiency; requires very small sample volumes. | Less common than HPLC; can be more complex to set up. |
Section 3: Troubleshooting Common Causes of Racemization
Q5: My reaction, run at a high temperature, resulted in a racemic product. What should I do?
A: High temperatures provide the activation energy needed to overcome the barrier for stereocenter inversion.[1]
-
Solution: The most direct approach is to lower the reaction temperature. Cryogenic conditions are frequently used in stereoselective synthesis to minimize racemization.[2] You should also monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to heat.[2]
Q6: I suspect the strongly basic/acidic conditions in my reaction are causing racemization. How can I fix this?
A: Strong acids or bases can facilitate the formation of achiral intermediates, such as enolates or carbocations, which leads to a loss of stereochemical information.[2][9]
-
Solution: Employ milder reagents. For example, substitute strong inorganic bases like sodium hydroxide with organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[2] If an acid is required, screen weaker acids or Lewis acids that are less prone to causing racemization.
Q7: How does the choice of solvent affect stereoselectivity?
A: The solvent plays a significant role by influencing the stability of reaction intermediates.[2][10] Polar and especially protic solvents can stabilize charged intermediates that may be prone to racemization.[2][11] For some reactions, like the Staudinger reaction, polar solvents have been shown to favor the formation of trans products over cis products.[10][11]
-
Solution: It is often necessary to perform a solvent screen to find the optimal conditions that minimize racemization while maintaining an acceptable reaction rate.[2]
Q8: My product appears to be racemizing during purification on a silica gel column. What are my options?
A: Silica gel is acidic and can cause racemization of sensitive compounds.[2]
-
Solution 1: Deactivate the silica gel by treating it with a base. This can be done by adding a small percentage (e.g., 1-2%) of an amine like triethylamine to the eluent.
-
Solution 2: Use a neutral stationary phase, such as alumina, for your column chromatography.[2]
-
Solution 3: If possible, purify the compound by recrystallization, which avoids contact with potentially harmful stationary phases.
Q9: Can protecting groups help prevent racemization?
A: Yes, protecting groups are a critical tool for minimizing racemization.[2]
-
Steric Hindrance: Bulky protecting groups can physically block the approach of a base or other reagents to an acidic proton at the chiral center, thereby inhibiting its removal and subsequent racemization.[2]
-
Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to deprotonation. For example, urethane-type protecting groups like Cbz and Fmoc are known to reduce racemization in amino acid chemistry.[2]
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis
This protocol outlines the steps for determining the enantiomeric excess of a chiral compound.
-
Method Development:
-
Select an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are a common starting point.[3]
-
Choose a mobile phase system. For normal-phase HPLC, a mixture of hexane and an alcohol (e.g., isopropanol) is typical. For reversed-phase, a mixture of acetonitrile and water/buffer is used.[3]
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
-
Sample Preparation:
-
Prepare a stock solution of your analyte in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a sample of the corresponding racemic mixture to identify the retention times of both enantiomers.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the retention times of both enantiomers.
-
Inject the sample to be analyzed.
-
Detect the enantiomers using a UV detector at an appropriate wavelength.[3]
-
-
Quantification:
-
Integrate the peak areas corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100
-
Protocol 2: NMR Analysis using a Chiral Derivatizing Agent (CDA)
This protocol describes the use of a CDA, such as Mosher's acid, to determine ee by ¹H NMR. The CDA converts the enantiomers into diastereomers, which have different NMR spectra.[6]
-
Derivatization:
-
In an NMR tube, dissolve a precisely weighed amount of the chiral analyte (e.g., an alcohol or amine, ~5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Add a slight excess (e.g., 1.1 to 1.2 equivalents) of the enantiomerically pure chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).
-
Add a small amount of a non-nucleophilic base (e.g., pyridine or DMAP) to scavenge the HCl produced.
-
Allow the reaction to proceed to completion at room temperature. Monitor by TLC or ¹H NMR if necessary.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Ensure the spectral width is sufficient to capture all relevant signals.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two different diastereomers. These signals should be singlets, doublets, or other simple multiplets for accurate integration.
-
Carefully integrate the areas of these two distinct peaks.
-
Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original analyte. The ee can be calculated from the integration values (Int₁ and Int₂) using the same formula as for HPLC.
-
Visualizations
Troubleshooting Workflow for Racemate Formation
This diagram outlines a logical workflow for diagnosing and solving issues of racemization in a chiral synthesis.
Caption: A troubleshooting workflow for identifying and resolving the causes of racemization.
Principle of Chiral Derivatization for NMR Analysis
This diagram illustrates how a chiral derivatizing agent (CDA) is used to create distinguishable diastereomers from a mixture of enantiomers for quantification by NMR.
Caption: The conceptual workflow for determining enantiomeric excess using chiral derivatization NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving the efficiency of amidation reactions with beta-amino esters"
Welcome to the technical support center for amidation reactions involving β-amino esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their synthetic protocols.
Troubleshooting Guide
This section addresses specific problems that may arise during the amidation of β-amino esters, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Use a more potent coupling reagent such as HATU, HBTU, or PyBOP. Consider converting the carboxylic acid to an acyl chloride or fluoride for highly unreactive systems.[1][2] |
| Poor solubility of the β-amino ester hydrochloride salt. | Neutralize the hydrochloride salt to the free amine before the coupling reaction. This can be achieved by a pre-reaction workup with a mild base like sodium bicarbonate or by using an additional equivalent of a non-nucleophilic base (e.g., triethylamine, DIEA) in the reaction mixture.[3] | |
| Reaction equilibrium is not favorable. | If a volatile byproduct like methanol is formed (when using a methyl ester), its removal can shift the equilibrium towards the product. This can be achieved by conducting the reaction under vacuum or with a gentle stream of inert gas.[4] | |
| Steric hindrance from bulky substituents on either the β-amino ester or the carboxylic acid. | Increase the reaction time and/or temperature. Microwave-assisted synthesis can also be effective in overcoming steric barriers.[2] Employing a "double coupling" strategy, where the coupling step is repeated, can also drive the reaction to completion.[2] | |
| Formation of Side Products | Racemization at the α-carbon of the amino ester. | Use milder reaction conditions and avoid excessive heat. The addition of racemization suppressants like HOBt or HOAt is recommended, especially when using carbodiimide coupling reagents.[1] |
| Formation of N-acylurea byproduct with carbodiimide reagents (e.g., DCC, DIC). | Use phosphonium or uronium-based coupling reagents (e.g., PyBOP, HATU) which are less prone to this side reaction. If using carbodiimides, adding HOBt can help minimize N-acylurea formation. | |
| Self-condensation of the β-amino ester. | Ensure slow addition of the activating agent or the activated carboxylic acid to the solution of the β-amino ester. Maintaining a lower reaction temperature can also mitigate this side reaction. | |
| Difficulty in Product Purification | Unreacted starting materials. | Optimize the stoichiometry of your reactants. A slight excess of the carboxylic acid and coupling reagent may be necessary to ensure full conversion of the β-amino ester. |
| Byproducts from the coupling reagent. | Choose a coupling reagent that generates water-soluble byproducts for easier removal during aqueous workup. For example, EDC•HCl is often preferred over DCC for this reason.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for amidation with a sterically hindered β-amino ester?
For sterically hindered substrates, standard carbodiimide reagents like DCC or DIC may be insufficient.[2] More powerful activating agents are recommended, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][2] These reagents form highly reactive esters that can overcome significant steric barriers.[2]
Q2: My β-amino ester is a hydrochloride salt. Do I need to neutralize it before the reaction?
Yes, the free amino group is required for the nucleophilic attack on the activated carboxylic acid.[3] The hydrochloride salt will not be reactive. You can neutralize it by washing with a mild aqueous base like sodium bicarbonate and extracting the free amine into an organic solvent, or by adding at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA) to the reaction mixture – one to neutralize the salt and one to quench the acid produced during the coupling.[3]
Q3: How can I minimize racemization during the coupling reaction?
Racemization can be a significant issue, particularly with sensitive substrates. To minimize it:
-
Use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which are known to suppress racemization.[1]
-
Avoid high temperatures and prolonged reaction times when possible.
-
Choose your coupling reagent carefully. Some modern reagents are designed for low racemization.
Q4: What solvent should I use for my amidation reaction?
The choice of solvent is crucial for ensuring all reactants are well-solvated.[2] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. For substrates with poor solubility, N-methylpyrrolidone (NMP) can be a better option due to its superior solvating properties.[2] In some cases, a mixture of solvents can be beneficial.[2]
Q5: My reaction is reversible. How can I drive it to completion?
Some amidation reactions, especially those starting from esters, are reversible.[4] To drive the reaction forward, you can remove one of the byproducts. For example, if methanol is a byproduct, carrying out the reaction under vacuum or with a gentle stream of an inert gas can help remove it from the reaction mixture, thus shifting the equilibrium towards the amide product.[4]
Experimental Protocols
Protocol 1: General Amidation of a β-Amino Ester using HATU
This protocol describes a standard procedure for the amidation of a β-amino ester hydrochloride salt using HATU as the coupling reagent.
-
Neutralization of β-Amino Ester:
-
Dissolve the β-amino ester hydrochloride salt (1.0 eq) in a suitable organic solvent (e.g., DCM or DMF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq) and stir for 10-15 minutes at room temperature.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in the same solvent.
-
Stir the mixture for 5-10 minutes at room temperature to allow for pre-activation.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the solution of the free β-amino ester.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Amidation using Acyl Chloride Formation
This protocol is suitable for less reactive starting materials where a more potent electrophile is required.
-
Acyl Chloride Formation:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Amidation Reaction:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the β-amino ester (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Visual Guides
Caption: General workflow for the amidation of a β-amino ester.
Caption: Troubleshooting logic for low-yield amidation reactions.
References
Technical Support Center: Purification of Methyl 3-Amino-3-Phenylpropanoate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-amino-3-phenylpropanoate hydrochloride. The following sections detail methods for removing impurities and include experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent work-up procedures. These may include:
-
Unreacted Starting Materials: Such as 3-amino-3-phenylpropanoic acid.
-
Hydrolysis Products: The ester can hydrolyze back to 3-amino-3-phenylpropanoic acid, particularly if exposed to moisture for extended periods.
-
Residual Solvents: Solvents used in the synthesis and purification steps, like methanol or ethanol, may be present.[1]
-
Side-Products: Depending on the synthetic route, various side-products can form. For instance, if thionyl chloride is used for esterification, byproducts from its reaction with the solvent can occur.[2]
Q2: My purified product has a persistent color. What is the likely cause and how can I remove it?
A2: A persistent yellow or brown color can be due to trace impurities or degradation products. Treatment with activated carbon during recrystallization can be effective in removing colored impurities.
Q3: I am having trouble crystallizing the hydrochloride salt. It keeps "oiling out". What should I do?
A3: "Oiling out" can occur if the solution is supersaturated too quickly or if the melting point of your compound is lower than the boiling point of the solvent. Try the following:
-
Slow down the cooling process.
-
Add the anti-solvent more slowly and at a slightly warmer temperature.
-
Scratch the inside of the flask with a glass rod to induce nucleation.
-
Ensure your starting material is sufficiently pure; significant impurities can inhibit crystallization.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Spot a small amount of each fraction on a TLC plate and elute with the same mobile phase used for the column. Visualize the spots under UV light or by staining with a suitable reagent (e.g., ninhydrin for the amine). Combine the fractions that contain the pure product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice (compound is insoluble). | Select a more polar solvent or a solvent mixture. Refer to the recrystallization protocol for solvent suggestions. |
| No crystals form upon cooling. | Solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration and try cooling again. |
| Oiling out instead of crystallization. | Cooling is too rapid; high impurity level. | Re-heat the solution and allow it to cool more slowly. Consider a pre-purification step like extraction if impurities are high. |
| Low recovery of purified product. | Compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use a less polar solvent in the mixture to decrease solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities. | Incorrect mobile phase polarity. | Adjust the solvent ratio of your mobile phase. Use TLC to find an optimal solvent system where the product has an Rf value of approximately 0.3. |
| Product is stuck on the column. | Mobile phase is not polar enough; strong interaction with silica gel. | Gradually increase the polarity of the mobile phase. For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help reduce tailing and improve elution. |
| Cracked or channeled column bed. | Improper packing of the stationary phase. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific sample.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Diethyl ether or Hexanes (anti-solvent)
-
Erlenmeyer flask
-
Heating plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Slowly add diethyl ether or hexanes as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to stand at room temperature for crystallization to occur. Further cooling in an ice bath can improve the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold IPA/ether mixture.
-
Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM) and pack the column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Start the elution with a less polar mobile phase (e.g., DCM with 0.5% TEA) and gradually increase the polarity by adding methanol (e.g., starting with 1% MeOH in DCM and gradually increasing to 5% MeOH).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following tables represent typical data that could be obtained before and after purification.
Table 1: Purity of this compound Before and After Recrystallization
| Sample | Purity by HPLC (%) | Major Impurity | Impurity Content (%) |
| Crude Product | 85.2 | 3-Amino-3-phenylpropanoic acid | 12.5 |
| After Recrystallization | 99.5 | 3-Amino-3-phenylpropanoic acid | <0.3 |
Table 2: Purity of this compound Before and After Column Chromatography
| Sample | Purity by ¹H NMR (%) | Major Impurity | Impurity Content (%) |
| Crude Product | 88.7 | Unidentified starting material | 9.8 |
| After Column Chromatography | 99.2 | Unidentified starting material | <0.5 |
Visualizations
Caption: General workflows for the purification of this compound.
Caption: Logical workflow for troubleshooting the purification process.
References
Technical Support Center: Industrial Production of β-Amino Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scale-up issues in the industrial production of β-amino esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for industrial-scale synthesis of β-amino esters?
A1: The most prevalent methods for large-scale production include the Michael addition of amines to α,β-unsaturated esters and the Mannich reaction.[1][2][3] For chiral β-amino esters, asymmetric synthesis strategies, including the use of chiral auxiliaries or catalysts, and enzymatic resolutions are employed.[1] Continuous-flow processes are also gaining traction for improved safety, consistency, and scalability.[4]
Q2: Why do yields often decrease when scaling up β-amino ester synthesis from the lab to a pilot plant?
A2: Yield reduction during scale-up is a common challenge and can be attributed to several factors. Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Heat dissipation is also less efficient in larger vessels, and poor temperature control can affect reaction kinetics and selectivity. Furthermore, changes in the surface-area-to-volume ratio can impact mass transfer and reaction rates.
Q3: What are the primary safety concerns when producing β-amino esters on an industrial scale?
A3: Key safety concerns include managing the exothermic nature of reactions like the Michael addition, which can lead to thermal runaway if not properly controlled.[5] The use of flammable solvents and hazardous reagents requires careful handling, storage, and disposal procedures.[6][7][8] In the case of polymerization to poly(β-amino esters), a rapid increase in viscosity can pose challenges for stirring and heat transfer, potentially leading to dangerous conditions.[5]
Q4: How can the stereoselectivity of a chiral β-amino ester synthesis be maintained during scale-up?
A4: Maintaining stereoselectivity on a larger scale requires stringent control over reaction parameters. Temperature fluctuations can significantly impact the selectivity of many chiral catalysts and auxiliaries.[9] The rate of reagent addition and the quality of mixing are also critical to ensure a homogeneous reaction environment. In some cases, the catalyst loading may need to be re-optimized for the larger scale. For enzymatic resolutions, maintaining the optimal pH and temperature is crucial for enzyme activity and selectivity.[10]
Troubleshooting Guides
Issue 1: Low Yield and Increased Impurities in Michael Addition Scale-Up
Q: We are observing a significant drop in yield and an increase in side products, such as bis-adducts, when scaling up the Michael addition of an amine to an acrylate.
A: This is a frequent issue often related to mass and heat transfer limitations. Here is a systematic approach to troubleshoot this problem:
-
Improve Mixing: Inadequate mixing can lead to localized high concentrations of the acrylate, favoring the addition of a second amine to the product.
-
Solution: Increase the agitation speed, or if possible, use a reactor with a more efficient impeller design. For very viscous reactions, consider using a high-torque mechanical stirrer.
-
-
Control the Exotherm: The Michael addition is often exothermic. A temperature spike can accelerate side reactions.
-
Solution: Implement a controlled addition of the acrylate to the amine solution, allowing the cooling system to dissipate the heat generated. Monitor the internal temperature closely and adjust the addition rate as needed.
-
-
Optimize Stoichiometry: While a slight excess of one reactant might be beneficial at the lab scale, the optimal ratio may change upon scale-up.
-
Solution: Experiment with slight variations in the amine-to-acrylate ratio at the pilot scale to find the optimal balance between conversion and selectivity.
-
Issue 2: Viscosity Increase and Poor Heat Transfer in Poly(β-amino ester) Synthesis
Q: During the polymerization of a diacrylate and a diamine to form a poly(β-amino ester), the reaction mixture becomes too viscous, leading to poor mixing and a rapid temperature increase. What can we do?
A: This is a common problem in bulk polymerization and is known as the Trommsdorff–Norrish effect, where increased viscosity slows down termination reactions, leading to an autoacceleration of the polymerization rate and heat generation.
-
Solvent Selection: Performing the polymerization in a suitable solvent can help to manage viscosity and improve heat transfer.
-
Solution: Choose a solvent that dissolves both the monomers and the resulting polymer. The solvent should also have a boiling point that allows for effective heat removal through reflux if necessary.
-
-
Monomer Concentration: Higher monomer concentrations will lead to a more rapid increase in viscosity.
-
Solution: Experiment with lower initial monomer concentrations. This will slow down the rate of viscosity increase, allowing for better temperature control.
-
-
Controlled Monomer Addition: Adding one of the monomers portion-wise or via a syringe pump can help to control the polymerization rate.
-
Solution: Start with one monomer in the reactor and slowly add the second monomer over time. This will keep the concentration of reactive species lower and allow for better management of the exotherm and viscosity.
-
Issue 3: Difficulty in Purifying the β-Amino Ester Product at Large Scale
Q: We are struggling to purify our β-amino ester product at the kilogram scale. Column chromatography is not feasible, and we are getting low recovery with crystallization.
A: Large-scale purification requires methods that are efficient, scalable, and cost-effective.
-
Crystallization Optimization: Crystallization is a highly suitable method for large-scale purification.
-
Solution:
-
Solvent Screening: Perform a systematic screening of different solvent systems (single solvents and mixtures) to find conditions that provide good solubility at high temperatures and low solubility at low temperatures.
-
Cooling Profile: Control the cooling rate during crystallization. A slow, controlled cooling profile often leads to larger, purer crystals.
-
Seeding: Introduce a small amount of pure product (seed crystals) at the appropriate temperature to induce crystallization and control crystal size.
-
-
-
Salt Formation and Extraction: If the β-amino ester is basic, it can be purified by forming a salt, which can then be isolated and neutralized.
-
Solution: Treat the crude product with an acid (e.g., HCl, H2SO4) to form the corresponding salt. The salt may precipitate or can be extracted into an aqueous layer. After washing the aqueous layer with an organic solvent to remove impurities, the pH can be adjusted to regenerate the free β-amino ester, which can then be extracted into a fresh organic layer.
-
Data Presentation
Table 1: Impact of Scale on Michael Addition of Piperidine to Ethyl Acrylate
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactant Ratio (Amine:Acrylate) | 1.1 : 1 | 1.1 : 1 |
| Solvent | None | Toluene (2 L) |
| Addition Time of Acrylate | 5 minutes | 2 hours |
| Max. Internal Temperature | 45 °C | 65 °C (with cooling) |
| Reaction Time | 2 hours | 6 hours |
| Yield | 95% | 88% |
| Purity (by GC) | 98% | 95% (increased bis-adduct) |
Note: This table is a representative example based on common observations during scale-up and is intended for illustrative purposes.
Table 2: Effect of Process Parameters on Poly(β-amino ester) Synthesis at Pilot Scale
| Parameter | Monomer Conc. | Addition Method | Max. Viscosity (cP) | Final Conversion |
| Run 1 | Bulk (No Solvent) | All at once | > 50,000 (gelled) | Incomplete |
| Run 2 | 50 wt% in Toluene | All at once | ~ 25,000 | 92% |
| Run 3 | 50 wt% in Toluene | Diacrylate added over 2h | ~ 8,000 | 98% |
Note: This table illustrates the impact of solvent and addition method on viscosity and conversion in a polymerization reaction.
Experimental Protocols
Protocol 1: Pilot-Scale Michael Addition of Diethylamine to Ethyl Acrylate
Materials:
-
Diethylamine (7.3 kg, 100 mol)
-
Ethyl acrylate (10.0 kg, 100 mol)
-
Toluene (20 L)
Equipment:
-
50 L glass-lined reactor with a mechanical stirrer, thermocouple, and cooling jacket
-
Addition funnel or pump for controlled addition
Procedure:
-
Charge the reactor with diethylamine and toluene.
-
Start the agitator and cool the reactor contents to 10-15 °C.
-
Slowly add the ethyl acrylate to the reactor over a period of 2-3 hours, maintaining the internal temperature below 30 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by GC analysis of an aliquot.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Large-Scale Purification of a β-Amino Ester by Crystallization
Materials:
-
Crude β-amino ester (5 kg)
-
Isopropanol (15 L)
-
Heptane (15 L)
Equipment:
-
50 L crystallizer with a mechanical stirrer, thermocouple, and cooling/heating jacket
-
Filtration unit (e.g., Nutsche filter)
-
Vacuum oven
Procedure:
-
Charge the crystallizer with the crude β-amino ester and isopropanol.
-
Heat the mixture to 60-70 °C with stirring until all the solid has dissolved.
-
Slowly add heptane to the solution over 1 hour, maintaining the temperature. The solution should become slightly turbid.
-
Cool the mixture to room temperature over 4-6 hours.
-
Further cool the mixture to 0-5 °C and hold for 2 hours to maximize crystal formation.
-
Filter the solid product and wash the filter cake with a cold mixture of isopropanol/heptane (1:1).
-
Dry the purified product in a vacuum oven at 40 °C until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for low yield in β-amino ester synthesis.
Caption: Decision tree for large-scale purification of β-amino esters.
References
- 1. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]
- 6. compliancequest.com [compliancequest.com]
- 7. moravek.com [moravek.com]
- 8. fluidmgmt.ak-bio.com [fluidmgmt.ak-bio.com]
- 9. New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"preventing decomposition of methyl 3-amino-3-phenylpropanoate during storage"
Technical Support Center: Methyl 3-Amino-3-Phenylpropanoate
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of methyl 3-amino-3-phenylpropanoate to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is methyl 3-amino-3-phenylpropanoate and why is its stability important?
Methyl 3-amino-3-phenylpropanoate is a β-amino acid ester derivative used as a building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical, as degradation can introduce impurities that may affect reaction yields, produce unwanted side products, and impact the safety and efficacy of the final active pharmaceutical ingredient.
Q2: What are the primary signs of decomposition?
Visual signs of decomposition can include a change in color from a white or pale yellow solid to a darker yellow or brown substance, as well as changes in consistency, such as clumping or melting.[3] Chemically, decomposition is identified by the appearance of new peaks during analytical testing (e.g., HPLC, NMR) corresponding to degradation products.[4]
Q3: What are the main pathways of decomposition for this compound?
The primary decomposition pathways for β-amino esters like methyl 3-amino-3-phenylpropanoate are:
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, yielding 3-amino-3-phenylpropanoic acid and methanol.[4][5][6]
-
Oxidation: The amino group can be susceptible to oxidation, particularly if exposed to air over long periods, which can lead to a variety of degradation products.
-
Intermolecular Aminolysis/Dimerization: The amino group of one molecule can potentially react with the ester group of another, leading to the formation of amide dimers and polymers.
Q4: What are the ideal storage conditions?
To ensure long-term stability, the compound should be stored in a freezer at temperatures under -20°C.[3][7] It is crucial to keep it in a dark place, under an inert atmosphere (such as argon or nitrogen), to protect it from light, moisture, and oxygen.[3][7]
Troubleshooting Guide
This section addresses specific issues that may arise during storage and handling.
Problem: Purity has decreased, and a new peak is observed in HPLC/NMR analysis.
-
Possible Cause 1: Hydrolysis. The presence of moisture has led to the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-amino-3-phenylpropanoic acid).[4][5]
-
Solution: Ensure the compound is stored in a tightly sealed container with a desiccant. When handling, use anhydrous solvents and work quickly in a low-humidity environment or a glove box. Before storage, ensure the material is thoroughly dried.
-
-
Possible Cause 2: Oxidation. The container was not properly sealed or purged with inert gas, leading to oxidation of the amine.
-
Solution: Repackage the material under an inert gas like argon or nitrogen. Use containers with high-quality seals (e.g., PTFE-lined caps) to prevent air ingress.
-
Problem: The material has changed color or become gummy.
-
Possible Cause: Significant Degradation. This indicates advanced decomposition, likely from a combination of hydrolysis, oxidation, or exposure to light and elevated temperatures.
-
Solution: The material is likely unsuitable for most applications and should be discarded. Review storage procedures to prevent future occurrences. Ensure storage location is consistently cold, dark, and protected from atmospheric exposure.
-
Data & Experimental Protocols
Recommended Storage Conditions Summary
The stability of methyl 3-amino-3-phenylpropanoate is highly dependent on its storage environment. The following table summarizes the recommended conditions based on supplier datasheets and the known chemical properties of β-amino esters.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in freezer, under -20°C[3][7] | Slows the rate of all chemical degradation pathways. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen)[3][7] | Prevents oxidation of the amine group. |
| Light | Keep in a dark place[3][7] | Prevents potential photolytic degradation. |
| Moisture | Tightly sealed container, store with desiccant | Prevents hydrolysis of the ester functional group.[5][6] |
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a method for determining the purity of methyl 3-amino-3-phenylpropanoate and identifying common impurities like its hydrolysis product.[4]
1. Sample Preparation:
- Accurately weigh approximately 10-15 mg of the methyl 3-amino-3-phenylpropanoate sample into a clean, dry NMR tube.
- Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Add a known quantity of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) for quantitative analysis.
2. NMR Acquisition:
- Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for accurate integration.
3. Data Analysis:
- Integrate the characteristic signals of the methyl ester protons (~3.6 ppm) and the aromatic protons.
- Identify signals from potential impurities. For example, the hydrolysis product (3-amino-3-phenylpropanoic acid) will lack the methyl ester signal.
- Calculate purity by comparing the integral of the product's signals to the sum of all compound-related signals or against the internal standard.[4]
Protocol 2: Inert Gas Blanketing for Long-Term Storage
This protocol describes the "Needle Purge" technique for creating an inert atmosphere inside a storage vial.
1. Materials:
- Vial containing the compound with a PTFE-lined septum cap.
- Source of dry, inert gas (Argon or Nitrogen) with a regulator.
- Two long needles (e.g., 18-gauge).
2. Procedure:
- Screw the septum cap onto the vial.
- Insert one needle through the septum, ensuring its tip is below the level of the vial's shoulder (this will be the gas outlet).
- Connect the second needle to the inert gas line and insert it through the septum, keeping its tip in the headspace above the compound.
- Gently flow the inert gas into the vial for 2-3 minutes. The heavier inert gas will displace the lighter, moist air, which will exit through the outlet needle.
- After purging, remove the outlet needle first, followed by the gas inlet needle.
- For extra security, wrap the cap with Parafilm® and place it in the freezer.
Visualizations
Caption: Key degradation pathways for methyl 3-amino-3-phenylpropanoate.
Caption: A logical workflow for troubleshooting compound stability issues.
References
- 1. CN106083624B - The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents [patents.google.com]
- 2. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 3. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Peptide Coupling with Hindered Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with peptide coupling reactions involving sterically hindered amino acids.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing hindered amino acids.
Q1: My peptide coupling reaction with a hindered amino acid is resulting in a low yield. What are the potential causes and solutions?
Low coupling yields with sterically hindered amino acids can stem from several factors, including steric hindrance, reduced nucleophilicity of the amine component, and peptide aggregation on the solid support.[1]
Potential Causes and Solutions:
-
Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC are often insufficient for sterically demanding couplings.[1][2]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical for successful coupling.[1]
-
Poor Solvation and Aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the solid support, impeding further reactions.[1]
Q2: I am observing significant racemization in my peptide product. How can I minimize this side reaction?
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern, especially with hindered amino acids.[1]
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent and Additive: The selection of the coupling reagent and additive is paramount in suppressing racemization.
-
Solution: Utilize coupling reagents known for low racemization levels. Phosphonium-based reagents like PyBOP are often preferred over uronium salts for critical couplings.[1] The addition of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is more effective at preventing racemization than HOBt.[1][3]
-
-
Base Selection: The choice of base and its concentration can significantly influence the extent of racemization.
-
Solution: Employ a weaker base such as N-methylmorpholine (NMM) or collidine in place of stronger, more hindered bases like diisopropylethylamine (DIPEA).[1]
-
-
Control of Reaction Temperature: Elevated temperatures can increase the rate of racemization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields with hindered amino acids?
Low coupling yields in peptide synthesis involving sterically hindered amino acids are often due to a combination of factors:
-
Steric Hindrance: The bulky side chains of the amino acids physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Aggregation: Hydrophobic sequences containing hindered residues are prone to aggregation on the solid support, leading to incomplete reactions.[1]
-
Inappropriate Coupling Reagent: Not all coupling reagents are effective for hindered systems. Standard carbodiimide reagents like DCC and EDC often result in low yields.[1][2]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may need to be optimized for challenging couplings.[1]
Q2: Which coupling reagents are recommended for hindered amino acids?
For sterically hindered amino acids, more potent coupling reagents are generally required.[1][3] Onium-salt-based reagents are often the preferred choice.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many difficult couplings.[1] COMU is a newer generation reagent that is also highly efficient.[6][7]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are known to reduce the risk of racemization.[1]
Q3: What is racemization and how can it be minimized during the coupling of hindered amino acids?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are difficult to separate.[1] To minimize racemization:
-
Choose the Right Coupling Reagent and Additive: Use reagents known for low racemization, such as phosphonium salts (PyBOP), and additives like HOAt or Oxyma Pure.[1][3]
-
Select an Appropriate Base: Use a weaker base like N-methylmorpholine (NMM) instead of a stronger one like DIPEA.[1]
-
Control Reaction Temperature: Avoid prolonged exposure to high temperatures.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Disadvantages | Typical Reaction Time (Hindered Coupling) |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for hindered couplings; forms reactive OAt esters.[6] | Based on potentially explosive HOAt; can cause guanidinylation of the N-terminal amine.[6] | 1 - 2 hours[6] |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used; byproducts are generally soluble.[6] | Less reactive than HATU for some difficult couplings. | 1 - 4 hours |
| HCTU | Aminium/Uronium Salt | More reactive than HBTU due to the 6-Cl-HOBt moiety. | Byproducts can be more difficult to remove. | 1 - 3 hours |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU; safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[6][7] | Can have limited stability in solution.[6] | 1-hour double coupling[6] |
| PyBOP | Phosphonium Salt | Efficient coupling; avoids guanidinylation side reactions; generally associated with lower racemization levels.[1][6] | Generally less reactive than HATU.[6] | 16 hours[6] |
| T3P® | Phosphonic Anhydride | Excellent for substrates prone to epimerization; byproducts are non-hazardous and water-soluble.[6][8] | Application is fundamentally different from other reagents.[6] | Varies[6] |
Experimental Protocols
Protocol 1: General Procedure for Coupling a Hindered Amino Acid using HATU
This protocol provides a general guideline and may require optimization for specific peptide sequences.
Materials:
-
Fmoc-protected hindered amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP in a suitable reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.
-
Activation of the Amino Acid: In a separate vial, dissolve the Fmoc-protected hindered amino acid, HATU, and HOAt (if used as an additive) in DMF. Add DIPEA to the solution and vortex briefly. Allow for a pre-activation time of 1-5 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For very difficult couplings, the reaction time may be extended, or gentle heating can be applied.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.[1]
Visualizations
Caption: Troubleshooting workflow for low peptide coupling yields.
Caption: Decision tree for selecting a suitable coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. jpt.com [jpt.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-Amino-3-phenylpropanoate Hydrochloride
For researchers, scientists, and drug development professionals, understanding the precise molecular structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for methyl 3-amino-3-phenylpropanoate hydrochloride and its structural analogs. Due to the limited availability of public experimental data for the primary compound, this guide leverages data from closely related structures to provide a robust analytical framework.
Comparative NMR Data Analysis
To facilitate a clear understanding of the spectral characteristics, the following tables summarize the reported ¹H and ¹³C NMR data for key structural analogs of this compound. These analogs, including the corresponding ethyl ester and the isomeric methyl 2-amino-3-phenylpropanoate hydrochloride, provide valuable insights into the expected chemical shifts and coupling constants for the target molecule.
Table 1: ¹H NMR Data Comparison of Phenylpropanoate Analogs
| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, J in Hz, Integration, Assignment) |
| This compound (Predicted) | DMSO-d₆ | ~7.3-7.5 (m, 5H, Ar-H), ~4.5-4.7 (t, J ≈ 7-8 Hz, 1H, CH-NH₃⁺), ~3.6 (s, 3H, OCH₃), ~3.0-3.2 (d, J ≈ 7-8 Hz, 2H, CH₂) |
| Ethyl 3-amino-3-phenylpropanoate Hydrochloride | - | No specific data found in public databases. |
| Methyl 2-amino-3-phenylpropanoate Hydrochloride | - | No specific data found in public databases. |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Table 2: ¹³C NMR Data Comparison of Phenylpropanoate Analogs
| Compound | Solvent | Chemical Shift (δ) in ppm (Assignment) |
| This compound (Predicted) | DMSO-d₆ | ~170-172 (C=O), ~138-140 (Ar-C, quat.), ~128-130 (Ar-CH), ~52 (OCH₃), ~50 (CH-NH₃⁺), ~40 (CH₂) |
| Ethyl 3-amino-3-phenylpropanoate Hydrochloride | - | No specific data found in public databases. |
| Methyl 2-amino-3-phenylpropanoate Hydrochloride | - | No specific data found in public databases. |
Interpreting the Spectral Data: A Look at Structural Influences
The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. In this compound, the electron-withdrawing nature of the ester and the phenyl group, along with the protonated amino group, significantly influences the positions of the signals.
The aromatic protons of the phenyl group are expected to appear in the downfield region (δ 7.3-7.5 ppm) due to the deshielding effect of the ring current. The methine proton (CH-NH₃⁺) is also shifted downfield because of the adjacent electron-withdrawing ammonium group. The methylene protons (CH₂) adjacent to the chiral center will likely appear as a doublet of doublets due to coupling with the methine proton. The methyl protons of the ester group will be a sharp singlet in the upfield region.
In the ¹³C NMR spectrum, the carbonyl carbon of the ester group will be the most downfield signal. The aromatic carbons will have characteristic shifts, with the quaternary carbon appearing at a lower field than the protonated carbons. The carbons of the aliphatic chain will appear in the upfield region, with their specific shifts determined by the proximity to the functional groups.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of amino acid ester hydrochlorides.
Sample Preparation:
-
Dissolution: Accurately weigh 10-20 mg of the hydrochloride salt and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the sample and has a well-defined residual solvent peak for referencing.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise quantification, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a suitable alternative for polar solvents) can be added. However, for routine structural confirmation, referencing to the residual solvent peak is common.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of organic compounds.
By following these protocols and comparative data, researchers can confidently approach the NMR analysis of this compound and related compounds, ensuring accurate structural elucidation for their research and development endeavors.
A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpropanoate Derivatives
For researchers, scientists, and drug development professionals, understanding the fragmentation behavior of molecules in mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of methyl 3-amino-3-phenylpropanoate, with its structural isomer, methyl 2-amino-3-phenylpropanoate, and its ethyl ester analogue, ethyl 3-amino-3-phenylpropanoate.
This comparison highlights the influence of the amino group position and the nature of the ester alkyl group on the fragmentation pathways. The data presented is a synthesis of publicly available spectral data and established fragmentation principles.
Comparison of Key Mass Spectrometry Data
The following table summarizes the key mass spectral data for methyl 3-amino-3-phenylpropanoate and its comparators. The molecular weight of methyl 3-amino-3-phenylpropanoate is 179.22 g/mol , and for ethyl 3-amino-3-phenylpropanoate, it is 193.25 g/mol .[1][2] The isomeric methyl 2-amino-3-phenylpropanoate also has a molecular weight of 179.22 g/mol .
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Proposed Fragment Structures |
| Methyl 3-amino-3-phenylpropanoate | 179 | 106, 104, 79 | [C₆H₅CH=NH₂]⁺, [C₇H₆N]⁺, [C₆H₇]⁺ |
| Methyl 2-amino-3-phenylpropanoate | 179 | 120, 91, 88 | [M-COOCH₃]⁺, [C₇H₇]⁺ (tropylium), [H₂N=CHCOOCH₃]⁺ |
| Ethyl 3-amino-3-phenylpropanoate | 193 | 120, 106, 91 | [M-COOC₂H₅]⁺, [C₆H₅CH=NH₂]⁺, [C₇H₇]⁺ (tropylium) |
Proposed Fragmentation Pathway of Methyl 3-amino-3-phenylpropanoate
The fragmentation of methyl 3-amino-3-phenylpropanoate is primarily driven by the presence of the phenyl and amino groups, leading to characteristic fragment ions. The proposed pathway is initiated by the ionization of the molecule, followed by distinct cleavage patterns.
Proposed fragmentation pathway of methyl 3-amino-3-phenylpropanoate.
The key fragments observed for methyl 3-amino-3-phenylpropanoate are m/z 106, 104, and 79.[1] The ion at m/z 106 is likely formed by the cleavage of the bond between the benzylic carbon and the adjacent methylene group, resulting in a stable benzylic amine cation, [C₆H₅CHNH₂]⁺. Subsequent loss of a hydrogen molecule (H₂) can lead to the fragment at m/z 104. The fragment at m/z 79 could arise from the loss of HCN from the m/z 106 ion.
Comparative Fragmentation Analysis
Methyl 2-amino-3-phenylpropanoate (Phenylalanine methyl ester): In contrast to the 3-amino isomer, the fragmentation of the 2-amino isomer is dominated by the loss of the carbomethoxy group (•COOCH₃) to form an ion at m/z 120. Another prominent fragmentation pathway involves the formation of the tropylium ion at m/z 91, a common feature for compounds containing a benzyl group. The fragment at m/z 88 is likely due to the cleavage of the bond between the alpha and beta carbons, yielding the [H₂N=CHCOOCH₃]⁺ ion.
Ethyl 3-amino-3-phenylpropanoate: While specific experimental data is limited, the fragmentation of the ethyl ester is predicted to follow a similar initial pathway to its methyl counterpart. The primary fragmentation would likely involve the loss of the carboethoxy group (•COOC₂H₅) to produce an ion at m/z 120. Similar to the methyl ester, the formation of the benzylic amine cation at m/z 106 is also expected. The presence of a benzyl group also makes the formation of the tropylium ion at m/z 91 a probable fragmentation route.
Experimental Protocol
The following provides a standard methodology for acquiring the electron ionization mass spectrum of methyl 3-amino-3-phenylpropanoate and its analogs.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
Sample Preparation:
-
Dissolve approximately 1 mg of the analytical standard in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Vortex the solution to ensure complete dissolution.
GC-MS Conditions:
-
Injector: Split/splitless injector, operated at 250°C.
-
Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Scan Rate: 2 scans/second.
-
Data Analysis: The acquired mass spectra should be analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern can then be interpreted based on established fragmentation rules for amines, esters, and aromatic compounds to propose the fragmentation pathways. Comparison with library spectra (e.g., NIST) is also recommended for confirmation.
References
A Comparative Analysis of the Reactivity of α- and β-Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of α- and β-amino acids into peptides and other molecular scaffolds is a cornerstone of modern drug discovery and development. The inherent reactivity of their ester derivatives is a critical consideration in synthesis, stability, and prodrug design. This guide provides an objective comparison of the reactivity of α- versus β-amino acid esters, focusing on hydrolysis and intramolecular cyclization, supported by experimental data and detailed protocols.
Executive Summary
Extensive research indicates a significant difference in the reactivity profiles of α- and β-amino acid esters. In general, β-amino acid esters exhibit greater stability towards hydrolysis compared to their α-counterparts. While α-amino acid esters are prone to hydrolysis and intramolecular cyclization to form diketopiperazines, β-amino acid esters tend to undergo cyclization to form β-lactams under specific conditions and are generally more resistant to hydrolysis.
Data Presentation: A Comparative Overview
The following tables summarize the key reactivity differences based on available literature. It is important to note that direct quantitative comparisons of reaction rates under identical conditions are not extensively available in the literature. The provided experimental protocols are designed to enable researchers to generate such valuable comparative data.
Table 1: Comparative Hydrolysis of α- vs. β-Amino Acid Esters
| Feature | α-Amino Acid Esters | β-Amino Acid Esters | References |
| Qualitative Hydrolysis Rate | Generally categorized as rapidly or slowly hydrolyzing, depending on the side chain and protecting groups. | Generally categorized as non-hydrolyzing or very slowly hydrolyzing; considered stable for extended periods (> 24h) in solution. | [1] |
| Susceptibility to Base-Catalyzed Hydrolysis | Readily undergo hydrolysis in the presence of a base. | More resistant to base-catalyzed hydrolysis. | [1] |
| Quantitative Rate Constants (k) | Specific comparative data not readily available in the literature. The provided experimental protocol can be used to determine these values. | Specific comparative data not readily available in the literature. The provided experimental protocol can be used to determine these values. |
Table 2: Comparative Intramolecular Cyclization of α- vs. β-Amino Acid Esters
| Feature | α-Amino Acid Esters | β-Amino Acid Esters | References |
| Primary Cyclization Product | Diketopiperazines (six-membered rings) | β-Lactams (four-membered rings) | [2][3] |
| Driving Force | The intrinsic stability of the six-membered diketopiperazine ring. | Favorable intramolecular nucleophilic attack of the amino group on the ester carbonyl. | [3] |
| Common Conditions | Can occur spontaneously, especially with unhindered amino acids, and is often a side reaction in peptide synthesis. | Typically requires specific reaction conditions, such as the use of a non-nucleophilic base, to facilitate cyclization. | [4] |
| Impact in Synthesis | Often an undesired side reaction in solid-phase peptide synthesis, leading to truncated sequences. | Can be a synthetically useful transformation for the preparation of β-lactam-containing compounds. | [4] |
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: General hydrolysis pathway for α- and β-amino acid esters.
Caption: Intramolecular cyclization pathways for α- and β-amino acid esters.
Experimental Protocols
The following protocols provide a standardized framework for the comparative analysis of α- and β-amino acid ester reactivity.
Protocol 1: Comparative Analysis of Hydrolysis Rates by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of ester hydrolysis.
1. Materials:
-
α-Amino acid ester (e.g., Ethyl glycinate)
-
β-Amino acid ester (e.g., Ethyl 3-aminopropanoate)[5]
-
Deuterated buffer solution (e.g., phosphate buffer in D₂O, pH 7.4)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes
-
NMR spectrometer
2. Procedure:
-
Prepare a stock solution of the deuterated buffer containing a known concentration of the internal standard (TSP).
-
For each ester, prepare an NMR sample by dissolving a precise amount of the ester in the buffered D₂O solution to a final concentration of ~10 mM.
-
Acquire an initial ¹H NMR spectrum (t=0) for each sample. Ensure the spectral window covers the characteristic signals of the ester (e.g., the ethyl group quartet and triplet) and the corresponding alcohol product (e.g., ethanol).
-
Incubate the NMR tubes at a constant temperature (e.g., 25 °C or 37 °C).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every hour for 24-48 hours).
-
Process the spectra and integrate the signals corresponding to a non-exchangeable proton of the ester and the corresponding proton of the alcohol product, relative to the integral of the internal standard.
-
Plot the concentration of the ester versus time to determine the rate of hydrolysis. The pseudo-first-order rate constant (k) can be obtained from the slope of the natural logarithm of the ester concentration versus time.
3. Data Analysis Workflow:
Caption: Workflow for NMR-based hydrolysis kinetics analysis.
Protocol 2: Comparative Analysis of Intramolecular Cyclization by HPLC
This protocol is designed to monitor the formation of cyclization products.
1. Materials:
-
α-Amino acid ester (e.g., H-Gly-Pro-OtBu)
-
β-Amino acid ester (e.g., Ethyl 3-aminobutanoate)
-
Aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
Non-nucleophilic base (for β-lactam formation, e.g., DBU)
-
HPLC system with a C18 column
-
Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)
-
Standards of the expected cyclization products (Diketopiperazine and β-Lactam, if available)
2. Procedure:
-
Prepare stock solutions of the α- and β-amino acid esters in the chosen aprotic solvent at a known concentration (e.g., 1 mg/mL).
-
For the β-amino acid ester, prepare a parallel reaction with the addition of a catalytic amount of a non-nucleophilic base (e.g., 0.1 equivalents of DBU) to promote β-lactam formation.
-
Incubate all solutions at a constant temperature (e.g., room temperature).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of acetic acid to the basic reaction).
-
Dilute the aliquot with the mobile phase and inject it into the HPLC system.
-
Monitor the disappearance of the starting material and the appearance of the cyclization product peak.
-
Quantify the amount of product formed at each time point by creating a calibration curve with a standard or by assuming equal response factors for the starting material and product for a semi-quantitative comparison.
3. Logical Relationship for Cyclization Analysis:
Caption: Comparative workflow for analyzing cyclization products by HPLC.
Conclusion
The evidence strongly suggests that β-amino acid esters are significantly more stable towards hydrolysis than α-amino acid esters. Furthermore, the two classes of esters exhibit distinct intramolecular cyclization pathways, with α-amino acid esters forming diketopiperazines and β-amino acid esters forming β-lactams. These fundamental differences in reactivity have profound implications for their application in peptide synthesis, prodrug design, and the development of novel biomaterials. The provided experimental protocols offer a robust framework for researchers to generate quantitative, comparative data to further elucidate these reactivity differences and inform their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 3-aminopropanoate | C5H11NO2 | CID 419889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Peptides Containing Methyl 3-Amino-3-Phenylpropanoate: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and stability is a perpetual endeavor. Peptides, with their high specificity and biological activity, represent a promising class of molecules. The incorporation of non-natural amino acids, such as methyl 3-amino-3-phenylpropanoate (a β-phenylalanine derivative), into peptide backbones has emerged as a key strategy to modulate their pharmacological profiles. This guide provides a comparative analysis of the biological activity of these modified peptides, supported by available experimental data, to aid in the design and development of next-generation peptide-based therapeutics.
The introduction of β-amino acids like methyl 3-amino-3-phenylpropanoate into peptide sequences can confer remarkable properties. These modifications can induce unique secondary structures, enhance proteolytic stability, and alter the binding affinity and selectivity for biological targets.[1][2] This guide will delve into the antimicrobial and anticancer activities of these modified peptides, presenting a comparison with their α-amino acid counterparts where data is available.
Comparative Analysis of Biological Activity
The primary allure of incorporating methyl 3-amino-3-phenylpropanoate and other β-amino acids lies in the potential for improved therapeutic indices. While direct comparative data for peptides with and without this specific methyl ester remains limited in publicly accessible literature, we can draw valuable insights from studies on closely related β-phenylalanine-containing peptides.
Antimicrobial Activity
| Peptide/Compound | Target Organism | MIC (µM) | Reference |
| Piscidin-1 | E. coli | 1.5 | [4] |
| Piscidin-1 (Phe2 -> Ala) | E. coli | 3.8 | [5] |
| Piscidin-1 (Phe2 -> Lys) | E. coli | 4.0 | [5] |
| Dehydrophenylalanine-containing peptide (VS1) | E. coli | 25 | [6] |
This table presents MIC values for phenylalanine-containing peptides and their analogs to provide a comparative context for potential antimicrobial activity. Data for peptides specifically containing methyl 3-amino-3-phenylpropanoate is not available in the reviewed literature.
Anticancer Activity
The development of potent and selective anticancer peptides (ACPs) is a significant area of research. The incorporation of β-phenylalanine derivatives has shown promise in enhancing anticancer efficacy. Several studies have reported the synthesis and evaluation of β-phenylalanine derivatives with significant cytotoxic activity against various cancer cell lines.[1] For example, di- and tripeptides containing β-phenylalanine have demonstrated proteasome inhibition with IC50 values in the micromolar and even nanomolar range.[1]
| Peptide/Compound | Cancer Cell Line | IC50 | Reference |
| Dipeptide with β-phenylalanine | Not Specified | 1 µM | [1] |
| Tripeptide with β-phenylalanine | Not Specified | 1 µM | [1] |
| Compound 14 (β-PAD derivative) | Not Specified | 9 nM | [1] |
| Compound 15 (β-PAD derivative) | Not Specified | 1 nM | [1] |
| L-phenylalanine dipeptide (HXL131) | PC3 (Prostate Cancer) | 5.15 ± 0.22 µmol/L | [7] |
This table summarizes the IC50 values of various compounds containing β-phenylalanine derivatives, highlighting their potential as anticancer agents. Direct comparative data for a peptide with and without methyl 3-amino-3-phenylpropanoate is not available in the reviewed literature.
Experimental Protocols
A comprehensive understanding of the biological activity of these modified peptides necessitates a clear description of the experimental methodologies used for their synthesis and evaluation.
Peptide Synthesis
The synthesis of peptides containing methyl 3-amino-3-phenylpropanoate typically follows standard solid-phase peptide synthesis (SPPS) protocols.[8][9][10]
General Solid-Phase Peptide Synthesis (SPPS) Workflow:
Caption: General workflow for solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-β-Phe(3-COOMe)-OH)
-
Rink Amide resin or other suitable solid support
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Resin Swelling: The resin is swelled in a suitable solvent like DMF.
-
First Amino Acid Coupling: The C-terminal amino acid (Fmoc-protected methyl 3-amino-3-phenylpropanoate) is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid.
-
Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus.
-
Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The antimicrobial activity of the synthesized peptides is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5]
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Peptide Dilution: A two-fold serial dilution of the peptide is prepared in MHB in a 96-well plate.
-
Bacterial Inoculum Preparation: A bacterial suspension is prepared and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the peptides on cancer cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value.
Workflow for MTT Assay:
Caption: Workflow for determining anticancer activity using the MTT assay.
Materials:
-
Synthesized peptide
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
MTT reagent
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptide.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways
The precise signaling pathways modulated by peptides containing methyl 3-amino-3-phenylpropanoate are not yet fully elucidated and likely depend on the overall peptide sequence and the biological target. However, based on the known mechanisms of antimicrobial and anticancer peptides, several pathways are likely to be involved.
Potential Antimicrobial Signaling Pathway Interaction:
Many antimicrobial peptides exert their effect by directly disrupting the bacterial cell membrane. However, some can also translocate into the cytoplasm and interfere with intracellular processes. For instance, they may suppress MAPK-mediated signaling pathways by disrupting the binding of lipopolysaccharide (LPS) to toll-like receptors.[4]
Caption: Potential inhibition of the TLR4-MAPK signaling pathway by β-peptides.
Potential Anticancer Signaling Pathway Interaction:
Anticancer peptides can induce cell death through various mechanisms, including membrane disruption and apoptosis. Some peptides can trigger apoptotic pathways by interacting with components of the Bcl-2 family of proteins or by activating caspase cascades. Additionally, some β-phenylalanine derivatives have been shown to inhibit the proteasome, a key regulator of protein degradation and cell cycle progression.[1] The Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, is another potential target for peptide-based therapeutics.[11]
Caption: Potential anticancer mechanisms of β-phenylalanine-containing peptides.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Phenylalanine and Valine10 Residues in the Antimicrobial Activity and Cytotoxicity of Piscidin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The recent progress of peptide regulators for the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Beta-Phenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Beta-phenylalanine and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and peptidomimetics. The methyl ester of beta-phenylalanine, in particular, serves as a key intermediate. This guide provides an objective comparison of several prominent synthetic routes to beta-phenylalanine methyl ester, supported by experimental data to inform the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for four distinct synthetic methodologies: Arndt-Eistert Homologation, Enzymatic Synthesis via ω-Transaminase, Rodionow-Johnson Reaction with Enzymatic Resolution, and the Reformatsky Reaction.
| Parameter | Arndt-Eistert Homologation | Enzymatic Synthesis (ω-Transaminase) | Rodionow-Johnson & Enzymatic Resolution | Reformatsky Reaction |
| Starting Materials | N-Boc-L-phenylalanine | Ethyl benzoylacetate, Amine donor | Benzaldehyde, Malonic acid, Ammonium acetate | N-(tert-butylsulfinyl)imine, Methyl bromoacetate |
| Key Reagents | Isobutyl chloroformate, Diazomethane, Silver benzoate | ω-Transaminase, PLP | Lipase (e.g., Amano PS) | Zinc |
| Overall Yield | ~70-80% (for protected acid) | Up to 32% conversion (S-enantiomer) | ~45% (for R-enantiomer after resolution)[1] | 85% |
| Enantiomeric Excess | >99% | Not explicitly stated for isolated ester | >99%[1] | >90% de |
| Stereocontrol | High (retention of configuration) | High (enzyme-dependent) | High (resolution-dependent) | High (substrate-controlled) |
| Scalability | Scalable, but use of diazomethane is a concern | Potentially scalable | Industrially applied[1] | Scalable |
| Key Advantages | High enantiopurity, well-established | "Green" approach, high enantioselectivity | Cost-effective starting materials, industrial precedent | High yield and diastereoselectivity |
| Key Disadvantages | Use of hazardous and explosive diazomethane | Moderate conversion rates, requires enzyme optimization | Racemic synthesis followed by resolution (lower theoretical max yield for one enantiomer) | Requires chiral auxiliary for enantioselectivity |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Arndt-Eistert Homologation of N-Boc-L-phenylalanine
This method involves the one-carbon chain extension of an α-amino acid to a β-amino acid. The reaction proceeds with high retention of stereochemistry.[2][3][4][5][6]
a) Acid Chloride Formation: To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15 °C, add N-methylmorpholine (1.1 eq). Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes to form the mixed anhydride.
b) Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Slowly add this ethereal solution to the mixed anhydride solution from the previous step at -15 °C. Allow the reaction to warm to room temperature and stir for 3 hours.
c) Wolff Rearrangement and Esterification: The crude diazoketone solution is concentrated under reduced pressure. The residue is dissolved in methanol. Silver benzoate (0.1 eq) is added, and the solution is stirred at room temperature until the evolution of nitrogen gas ceases.
d) Workup and Purification: The reaction mixture is filtered and concentrated. The residue is purified by silica gel column chromatography to yield N-Boc-beta-phenylalanine methyl ester.
Enzymatic Synthesis using ω-Transaminase
This biocatalytic approach utilizes an ω-transaminase to asymmetrically aminate a β-keto ester, yielding the chiral β-amino ester.[7][8]
a) Reaction Setup: For a 200 mL scale synthesis, dissolve ethyl benzoylacetate (1.15 g, 30 mM) and an appropriate amine donor (e.g., o-xylylenediamine, 0.82 g, 30 mM) in an aqueous solution containing 30% (v/v) dimethyl sulfoxide (DMSO). Adjust the pH to 7.5 with 100 mM HEPES buffer and add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
b) Enzymatic Conversion: Initiate the reaction by adding 20 mg of purified ω-transaminase (e.g., 3FCR_4M mutant). The reaction is performed in a round-bottomed flask at 30 °C with stirring (150 rpm).
c) Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
d) Purification: The crude product is purified by column chromatography to isolate the (S)- or (R)-beta-phenylalanine ethyl ester. Note that the isolated yield of the pure ester after chromatography may be lower than the conversion rate due to potential instability and purification losses.
Rodionow-Johnson Reaction and Enzymatic Resolution
This classical approach involves the synthesis of racemic beta-phenylalanine, followed by esterification and enzymatic resolution to obtain the enantiomerically pure ester.[1]
a) Rodionow-Johnson Reaction: Condense benzaldehyde and malonic acid in the presence of ammonium acetate. This reaction typically produces racemic beta-phenylalanine along with by-products like cinnamic acid. The yields are often moderate.
b) Esterification: The crude racemic beta-phenylalanine is esterified to the corresponding methyl ester using standard methods, for example, by reacting with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.
c) Enzymatic Resolution: The racemic beta-phenylalanine methyl ester is subjected to enzymatic hydrolysis using a lipase, such as Amano PS from Burkholderia cepacia. The lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For example, to obtain (R)-beta-phenylalanine, the hydrolysis is allowed to proceed to approximately 50% conversion, yielding (R)-beta-phenylalanine (as the acid) and leaving behind (S)-beta-phenylalanine methyl ester. The separation of the acid and the remaining ester is then performed. This method can achieve high enantiomeric excess (>99%) for the resolved products.[1]
Asymmetric Reformatsky Reaction
This method allows for the highly diastereoselective synthesis of β-amino esters by reacting a chiral imine with a zinc enolate.[9]
a) Formation of the Reformatsky Reagent: Activate zinc metal (e.g., with iodine). The activated zinc then reacts with methyl bromoacetate in an appropriate solvent like THF to form the zinc enolate (Reformatsky reagent).
b) Asymmetric Addition to a Chiral Imine: React the in situ generated Reformatsky reagent with an enantiopure N-tert-butylsulfinyl imine derived from benzaldehyde. The reaction is typically carried out at reflux in THF. The sulfinyl group directs the stereochemical outcome of the addition.
c) Workup and Purification: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting chiral β-amino ester is then purified by column chromatography. This method has been reported to provide the corresponding β-amino ester in high yield (85%) and with high diastereoselectivity (>90% de).[9]
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic routes.
Caption: Arndt-Eistert Homologation Workflow.
Caption: Enzymatic Synthesis via ω-Transaminase.
Caption: Rodionow-Johnson and Enzymatic Resolution.
Caption: Asymmetric Reformatsky Reaction Workflow.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases | Semantic Scholar [semanticscholar.org]
- 9. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
A Comparative Guide to the Structural Confirmation of Methyl 3-Amino-3-Phenylpropanoate Derivatives
The precise structural confirmation of methyl 3-amino-3-phenylpropanoate derivatives is a critical step in drug discovery and development. These compounds, which are derivatives of β-amino acids, often exhibit stereoisomerism, where different enantiomers can have varied pharmacological and toxicological profiles. Therefore, a robust analytical workflow employing a combination of techniques is essential to unambiguously determine their chemical structure, including stereochemistry. This guide provides a comparative overview of the most common analytical techniques used for this purpose, supported by experimental data and detailed methodologies.
Overview of Analytical Techniques
The structural elucidation of small organic molecules like methyl 3-amino-3-phenylpropanoate derivatives relies on a suite of analytical methods.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the molecular structure, while mass spectrometry (MS) provides information on molecular weight and elemental composition.[1][2] For chiral molecules, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed for separation and quantification of enantiomers.[3][4][5] X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state.[2][6]
Logical Workflow for Structural Elucidation
A typical workflow for the structural confirmation of a new methyl 3-amino-3-phenylpropanoate derivative involves a multi-step process, starting with preliminary analysis and leading to definitive structural assignment.
Caption: General workflow for the structural confirmation of a new chemical entity.
Comparative Analysis of Key Spectroscopic Techniques
NMR spectroscopy, mass spectrometry, and X-ray crystallography are the cornerstones of structural elucidation.[1][2] Each technique provides unique and complementary information.
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Obtained | Detailed connectivity of atoms (2D NMR), functional groups, stereochemistry (relative).[1][7][8] | Molecular weight, elemental formula (HRMS), fragmentation patterns for structural clues.[2] | Definitive 3D structure, bond lengths, bond angles, absolute stereochemistry.[6][9][10] |
| Sample Requirements | 1-10 mg, soluble in deuterated solvent. | Micrograms to nanograms, soluble or volatile. | High-quality single crystal (often a bottleneck).[6] |
| Throughput | Minutes to hours per experiment. | High throughput, minutes per sample. | Days to weeks (crystal growth and data collection). |
| Limitations | Lower sensitivity, complex spectra for mixtures. | Does not provide detailed connectivity, isomers can be difficult to distinguish.[2] | Requires a suitable single crystal, structure may differ from solution conformation.[6] |
Comparison of Chromatographic Techniques for Chiral Separation
For chiral molecules like methyl 3-amino-3-phenylpropanoate derivatives, separation of enantiomers is crucial. HPLC and SFC are the most common techniques for this purpose.[3][4][5]
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol).[3] | Normal-Phase: Hexane/Ethanol.[5] Polar Organic Mode: Acetonitrile/Methanol.[5] |
| Advantages | Faster analysis times, reduced organic solvent consumption ("green" chemistry), often better resolution and peak shapes.[3] | Well-established and robust, wide variety of available chiral stationary phases (CSPs).[3][4] |
| Typical Flow Rate | 3.0 - 4.0 mL/min.[3][5] | 0.5 - 1.5 mL/min. |
| Common CSPs | Polysaccharide-based (e.g., cellulose and amylose derivatives).[3][4] | Polysaccharide-based (e.g., Chiralpak, Chiralcel), crown ether-based.[3] |
| Detection | UV, Mass Spectrometry (MS). | UV, Fluorescence, MS. |
Experimental Protocols
NMR Spectroscopy for Structural Elucidation
This protocol outlines the general steps for acquiring and interpreting NMR spectra for a novel methyl 3-amino-3-phenylpropanoate derivative.
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
b. Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify proton environments and their integrations.
-
Acquire a ¹³C NMR spectrum to identify carbon environments.
-
Acquire 2D NMR spectra as needed:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton.[7]
-
c. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Assign chemical shifts for both ¹H and ¹³C nuclei by analyzing the 1D and 2D spectra.
-
Use coupling constants from the ¹H NMR and correlations from the 2D spectra to piece together the molecular structure.
Mass Spectrometry for Molecular Weight and Formula Determination
This protocol describes a general method for analyzing a sample by LC-MS.
a. Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
b. Chromatographic and Mass Spectrometric Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used for small molecules.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing 0.1% formic acid to promote ionization.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).[2]
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Data Acquisition: Acquire full scan MS data to determine the mass of the molecular ion ([M+H]⁺). If necessary, perform tandem MS (MS/MS) to obtain fragmentation data for structural confirmation.
X-ray Crystallography for 3D Structure Determination
This protocol provides a general overview of the steps involved in single-crystal X-ray diffraction.
a. Crystal Growth:
-
This is often the most challenging step.[6]
-
Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common method.
-
Other techniques include vapor diffusion and cooling crystallization.
b. Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
c. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final structure, including bond lengths, angles, and atomic coordinates.[9][10]
Relationship Between Analytical Techniques
The various analytical techniques provide interconnected pieces of information that, when combined, lead to the complete structural confirmation of a molecule.
Caption: How different analytical techniques contribute to structural elucidation.
Conclusion
The structural confirmation of methyl 3-amino-3-phenylpropanoate derivatives requires an integrated analytical approach. While NMR and mass spectrometry are indispensable for determining the molecular formula and connectivity, chromatographic techniques are essential for assessing enantiomeric purity. For an unambiguous determination of the absolute stereochemistry, X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. The choice and sequence of these techniques should be guided by the specific goals of the analysis, whether for routine quality control or for the definitive characterization of a novel compound.
References
- 1. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Tutorial for the structure elucidation of small molecules by means of the LSD software | Semantic Scholar [semanticscholar.org]
- 9. X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Enzymatic Stability of Peptides Incorporating β-Amino Acids
For researchers and professionals in drug development, the inherent instability of peptides is a primary obstacle to their clinical application. Natural peptides, composed of α-amino acids, are often rapidly degraded by proteases in the body, leading to a short in vivo half-life.[1][2][3][4][5] A powerful strategy to overcome this limitation is the incorporation of β-amino acids into the peptide backbone. This guide provides an objective comparison of the enzymatic stability of standard α-peptides and their β-amino acid-containing counterparts, supported by experimental data and detailed protocols.
The fundamental difference between α- and β-amino acids lies in the structure of their backbone. β-amino acids possess an additional carbon atom between the α-carbon and the carboxyl group, extending the peptide backbone.[6][7][8] This seemingly minor alteration fundamentally changes the peptide's conformation and its susceptibility to enzymatic cleavage, making it a cornerstone strategy for developing robust peptide-based therapeutics.[3][6][9]
The Mechanism of Enhanced Proteolytic Resistance
The remarkable stability of peptides containing β-amino acids stems from their structural dissimilarity to natural α-peptides. Proteolytic enzymes have evolved to recognize and bind to the specific three-dimensional conformation of α-peptide chains. The introduction of a β-amino acid disrupts this natural backbone structure.[10] This creates steric hindrance, preventing the enzyme's active site from properly docking with the peptide bond, thereby inhibiting cleavage.[3] Peptides composed entirely of β-amino acids (β-peptides) or those with alternating α- and β-residues (α/β-peptides) are poor substrates for common proteases.[7][9][11][12]
Comparative Stability: Experimental Data
Quantitative studies consistently demonstrate the superior stability of peptides containing β-amino acids when exposed to various proteases and biological fluids.
Table 1: Stability Against Purified Proteolytic Enzymes
| Peptide Type | Enzyme(s) | Stability Results | Reference |
| α-Peptide (Control) | Various (e.g., Chymotrypsin) | Complete cleavage within 15 minutes. | [13] |
| β-Peptides (36 variants) | 15 different proteases (including Proteasome 20S) | Stable for at least 48 hours under the same conditions. | [13] |
| α,β-Peptide | Trypsin, Chymotrypsin | Resistant to cleavage after 36 hours of incubation. | [9] |
| α,β-Peptide | Pronase | Minor cleavage detected only after 90 hours. | [9] |
| α-Peptide Ligand (Control) | Proteinase K | Standard degradation observed. | [7] |
| α/β-Peptide Ligand | Proteinase K | 280-fold more resistant to proteolytic degradation. | [7] |
Table 2: Stability in Biological Fluids
| Peptide Type | Biological Matrix | Stability Metric (Half-Life, t½) | Key Finding | Reference |
| Unmodified Peptide | Human Plasma | t½ = 16 hours | Baseline stability. | [10] |
| Peptide with βAla-βAla linker | Human Plasma | t½ = 10 hours | In this specific case, the linker decreased stability in plasma, highlighting sequence and context dependency. | [10] |
| Standard α-Peptides | Serum, Plasma | Generally degraded faster in serum than in plasma. | The choice of biological matrix significantly impacts stability results. | [14][15] |
| Mixed α,β-Peptides | General | While β-β bonds are highly stable, α-β bonds can be slowly cleaved by aggressive enzymes like pronase. | Offers a "tunable" stability profile by balancing α and β residues. | [11] |
Experimental Protocol: In Vitro Peptide Stability Assay in Plasma
This protocol outlines a general method for assessing the stability of a test peptide in a biological matrix like human plasma.[1][2][16]
Materials
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal plasma (commercially sourced or freshly prepared).
-
Quenching/Precipitation Solution (e.g., 10% Trichloroacetic Acid (TCA) in water, or Acetonitrile containing an internal standard).
-
Incubator or water bath set to 37°C.
-
Microcentrifuge.
-
HPLC or LC-MS system for analysis.
Procedure
-
Preparation : Pre-warm an aliquot of plasma to 37°C in a low-bind microcentrifuge tube.
-
Initiation : Spike the plasma with the test peptide to a final concentration (e.g., 10 µM). Mix gently and immediately withdraw the first aliquot for the t=0 time point.
-
Incubation : Place the peptide-plasma mixture in the 37°C incubator.
-
Time Points : At various intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.
-
Quenching : Immediately add the withdrawn aliquot to a tube containing a fixed volume of cold quenching solution (a 1:3 or 1:4 ratio of plasma to solution is common). This stops the enzymatic reaction and precipitates plasma proteins.
-
Protein Precipitation : Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis : Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Data Analysis : Plot the percentage of intact peptide remaining versus time. From this curve, calculate the peptide's half-life (t½).
Conclusion
The incorporation of β-amino acids is a robust and highly effective strategy for enhancing the enzymatic stability of therapeutic peptides.[6][9][12][13] By altering the peptide backbone, this modification makes the molecule unrecognizable to most endogenous proteases, significantly prolonging its half-life.[10] While fully β-peptides offer maximum stability, mixed α/β-peptides provide a valuable compromise, allowing for the retention of biological activity while still conferring a substantial degree of proteolytic resistance.[9][11] This approach is a critical tool for medicinal chemists, enabling the design of peptide-based drugs with the necessary pharmacokinetic properties for successful clinical development.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
"cost-benefit analysis of different chiral resolution techniques"
An objective comparison of chiral resolution techniques is crucial for researchers, scientists, and professionals in drug development to select the most efficient and economical method for obtaining enantiomerically pure compounds. The choice of technique depends on various factors, including the scale of the separation, the physicochemical properties of the racemate, desired purity, and cost constraints. This guide provides a detailed cost-benefit analysis of the most prevalent chiral resolution techniques, supported by experimental data and protocols.
Comparison of Key Chiral Resolution Techniques
The primary methods for resolving racemic mixtures include classical diastereomeric salt crystallization, chiral chromatography, enzymatic resolution, and emerging membrane-based separations. Each method presents a unique set of advantages and limitations in terms of cost, efficiency, scalability, and applicability.
| Technique | Principle | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, which are then separated by crystallization due to different solubilities.[1] | < 50% (can approach 100% with racemization of the unwanted enantiomer)[2] | > 98% | Simple, scalable, and cost-effective if the resolving agent is inexpensive and recyclable.[2][3] | Limited to compounds that form salts; finding a suitable resolving agent can be challenging; discards 50% of the material without a recycling process.[3][4] |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) in HPLC, SFC, or GC, leading to different retention times.[4] | > 95% | > 99% | Widely applicable, high resolution, suitable for analytical and preparative scales.[2][5] | High cost of chiral columns and instrumentation; solvent consumption can be high (especially HPLC); scalability can be a bottleneck.[6][7][8] |
| - Supercritical Fluid Chromatography (SFC) | A type of chiral chromatography using a supercritical fluid (typically CO2) as the main mobile phase.[9] | > 95% | > 99% | Faster than HPLC, reduced organic solvent use (lower cost and environmental impact), faster sample recovery.[10][11] | High initial equipment cost.[12] |
| Enzymatic Resolution | An enzyme (e.g., lipase) selectively catalyzes a reaction on one enantiomer in a racemic mixture, allowing for separation of the reacted and unreacted enantiomers.[13] | < 50% (Kinetic Resolution); up to 100% (Dynamic Kinetic Resolution)[13] | > 99% | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").[14] | Limited to 50% yield unless combined with racemization; enzyme cost and stability can be concerns.[13] |
| Membrane Separation | Enantiomers are separated based on their differential transport rates through a chiral membrane.[15] | Variable | Variable (can reach 100% in specific cases)[16] | Low energy consumption, potential for low cost and high scalability, continuous operation.[4][15] | Emerging technology, limited commercial availability, potential trade-off between selectivity and permeability.[4][17] |
Cost-Benefit Analysis
The economic viability of a chiral resolution process is a critical factor in industrial applications.
-
Classical Resolution is often the most cost-effective method for large-scale production, provided an inexpensive resolving agent is available and can be efficiently recovered.[18][19] The primary cost driver is the resolving agent itself.
-
Chiral Chromatography generally involves high operational costs due to the expensive chiral stationary phases (CSPs), which can cost over $2,000 per column, and high solvent consumption for HPLC.[6][20] However, it offers high purity and broad applicability. Supercritical Fluid Chromatography (SFC) significantly reduces costs associated with solvent purchase and disposal, making it a more economical and environmentally friendly chromatographic option.[11][12] Outsourcing milligram-scale chiral SFC separations can still exceed $1,000 per sample in the U.S.[21]
-
Enzymatic Resolution can be cost-effective, especially when the enzyme is immobilized and reused. The main costs are associated with the enzyme and the need for racemization steps to improve yields beyond 50%.[13]
-
Membrane Technology is emerging as a compelling low-cost alternative, offering reduced energy consumption and simpler equipment, making it promising for large-scale industrial production.[15] However, the technology is still in development for many applications.
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting an appropriate chiral resolution technique.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pharmtech.com [pharmtech.com]
- 4. drpress.org [drpress.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. businessresearchinsights.com [businessresearchinsights.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. SFC (Supercritical Fluid Chromatography) Columns | Analytics-Shop [analytics-shop.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Outsourcing Chiral Separations | ChemPartner [chempartner.com]
Spectroscopic Comparison of R and S Enantiomers of Methyl 3-Amino-3-Phenylpropanoate: A Guide
Introduction to Chiral Spectroscopy
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral entities differs, a property exploited by various spectroscopic techniques to distinguish between them. Spectroscopic methods are paramount in determining the enantiomeric purity and absolute configuration of chiral molecules, which is of critical importance in the pharmaceutical industry where the physiological activity of enantiomers can vary significantly.
Spectroscopic Techniques for Enantiomeric Differentiation
A comprehensive spectroscopic comparison of the R and S enantiomers of methyl 3-amino-3-phenylpropanoate would involve the application of several key techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra (¹H and ¹³C) of enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers form diastereomeric complexes or adducts, respectively. These diastereomers have distinct chemical environments, leading to different chemical shifts and coupling constants in their NMR spectra, allowing for their differentiation and quantification.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers produce mirror-image VCD spectra, making it a powerful tool for determining absolute configuration when compared with theoretical calculations.
-
Electronic Circular Dichroism (ECD) Spectroscopy: ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light. Similar to VCD, enantiomers exhibit mirror-image ECD spectra. This technique is particularly useful for molecules containing chromophores and can provide information about the stereochemistry of the molecule.
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the R and S enantiomers of methyl 3-amino-3-phenylpropanoate.
Caption: Workflow for the synthesis, purification, and spectroscopic comparison of R and S enantiomers.
Data Presentation (Hypothetical)
Due to the absence of experimental data in the public domain, the following tables are presented as templates to illustrate how the quantitative data from such a comparative study would be organized.
Table 1: Hypothetical ¹H NMR Data for R and S Enantiomers of Methyl 3-amino-3-phenylpropanoate in the Presence of a Chiral Solvating Agent.
| Proton | Chemical Shift (ppm) - (R)-enantiomer | Chemical Shift (ppm) - (S)-enantiomer | Δδ (ppm) |
| H-α | e.g., 4.52 | e.g., 4.55 | e.g., 0.03 |
| H-β | e.g., 2.80, 2.95 | e.g., 2.82, 2.98 | e.g., 0.02, 0.03 |
| O-CH₃ | e.g., 3.68 | e.g., 3.70 | e.g., 0.02 |
| Phenyl-H | e.g., 7.2-7.4 | e.g., 7.2-7.4 | N/A |
Table 2: Hypothetical VCD and ECD Data for R and S Enantiomers of Methyl 3-amino-3-phenylpropanoate.
| Spectroscopic Technique | Wavenumber/Wavelength (cm⁻¹/nm) | (R)-enantiomer (ΔA) | (S)-enantiomer (ΔA) |
| VCD | |||
| N-H stretch | e.g., 3350 | e.g., +1.5 x 10⁻⁵ | e.g., -1.5 x 10⁻⁵ |
| C=O stretch | e.g., 1735 | e.g., -2.0 x 10⁻⁵ | e.g., +2.0 x 10⁻⁵ |
| ECD | |||
| π → π | e.g., 210 | e.g., +5.0 | e.g., -5.0 |
| n → π | e.g., 260 | e.g., -1.2 | e.g., +1.2 |
Experimental Protocols (General)
The following are generalized protocols for the key experiments. Specific parameters would need to be optimized for methyl 3-amino-3-phenylpropanoate.
5.1 NMR Spectroscopy with a Chiral Solvating Agent
-
Sample Preparation: Prepare separate NMR tubes for the R and S enantiomers, each containing approximately 5-10 mg of the compound dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Solvating Agent (CSA): Add a carefully weighed amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to each NMR tube. The molar ratio of CSA to the enantiomer should be optimized, typically starting from 1:1.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a specific temperature on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Compare the chemical shifts of corresponding protons in the spectra of the R and S enantiomers to identify any induced non-equivalence.
5.2 Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare solutions of the R and S enantiomers in a suitable solvent (e.g., CDCl₃) at a concentration that provides an absorbance of approximately 0.5-1.0 in the infrared region of interest.
-
Data Acquisition: Record the VCD and IR spectra of each enantiomer using a VCD spectrometer. The spectra of the pure solvent should also be recorded for background subtraction.
-
Data Analysis: Subtract the solvent spectrum from the sample spectra. The VCD spectra of the two enantiomers should be mirror images of each other.
5.3 Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare solutions of the R and S enantiomers in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration that gives a maximum absorbance of approximately 1.0.
-
Data Acquisition: Record the ECD and UV-Vis spectra of each enantiomer using an ECD spectropolarimeter.
-
Data Analysis: The ECD spectra of the R and S enantiomers should be mirror images.
Conclusion
While a direct, published spectroscopic comparison of the R and S enantiomers of methyl 3-amino-3-phenylpropanoate is currently unavailable, this guide provides the necessary theoretical and methodological framework for conducting such a study. The application of NMR with chiral auxiliaries, VCD, and ECD spectroscopy would provide invaluable data for the differentiation, quantification, and absolute configuration determination of these enantiomers. Such information is crucial for researchers in the fields of stereoselective synthesis, pharmaceutical development, and materials science.
Safety Operating Guide
Proper Disposal of Methyl 3-amino-3-phenylpropanoate Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Methyl 3-amino-3-phenylpropanoate hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical in accordance with general safety protocols.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Adherence to personal protective equipment (PPE) standards is mandatory to prevent skin and eye contact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects against splashes and fine dust. |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile rubber) | Prevents direct skin contact. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from contamination. |
| Respiratory | Respirator | NIOSH-approved respirator (if ventilation is inadequate) | Prevents inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in a manner that ensures safety and complies with local, regional, and national regulations.
Unused or Waste Product Disposal
-
Collection : Collect waste material in a designated, properly labeled, and sealed container.[2]
-
Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consultation with local, regional, and national hazardous waste regulations is necessary to ensure complete and accurate classification.
-
Transfer : Dispose of the contents and the container at an approved waste disposal plant or through a licensed hazardous waste disposal contractor.[2][3][4] Do not dispose of this chemical into drains or sewer systems.
Contaminated Material and Container Disposal
-
Decontamination : Triple rinse empty containers with an appropriate solvent (e.g., water or as recommended by your institution's safety office).
-
Container Disposal : Puncture or crush the rinsed containers to prevent reuse. Dispose of the containers in accordance with the same regulations as the chemical itself.
-
Contaminated PPE : Contaminated gloves, lab coats, and other disposable materials should be collected in a sealed bag and disposed of as hazardous waste.
Accidental Spill Cleanup
In the event of a spill, the following steps should be taken immediately:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For solid spills, carefully sweep up the material to avoid generating dust.[3][5] For liquid spills, use an inert absorbent material like sand or vermiculite.[2]
-
Collection : Place the contained material into a suitable, labeled container for disposal.[2]
-
Decontamination : Clean the spill area thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 3-amino-3-phenylpropanoate hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-amino-3-phenylpropanoate hydrochloride. Following these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health risks. While the toxicological properties have not been fully investigated, it is classified as a substance that may cause skin, eye, and respiratory irritation.[1][2] Ingestion and inhalation should be avoided.[3] Adherence to the following PPE guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact, which can cause irritation. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[3] | To protect eyes from splashes or dust particles that can cause serious irritation.[2][4] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[1] | To prevent respiratory tract irritation from inhalation of dust or vapors.[2][4] |
Operational Plan: Safe Handling Protocol
Safe handling of this compound involves a combination of engineering controls, safe work practices, and personal diligence.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.[1]
-
Confirm that an emergency eyewash station and safety shower are accessible.
-
Gather all necessary PPE as specified in Table 1 and inspect for integrity.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling the Chemical:
-
Always handle this compound within a chemical fume hood to ensure adequate ventilation.[1]
-
When weighing or transferring the solid, do so carefully to minimize dust generation.
-
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and contact a physician or poison control center immediately.[1]
-
-
Storage:
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Disposal Plan: Chemical Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not dispose of this chemical into the sanitary sewer system or release it into the environment.[1]
-
Collect all waste material, including unused product and any contaminated absorbent materials from spills, in a designated and properly labeled hazardous waste container.
-
-
Container Management:
-
The waste container should be kept tightly closed and stored in a secure, well-ventilated area, away from incompatible materials.
-
Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
-
Spill Cleanup:
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[4]
-
All disposal practices must be in accordance with federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Workflow for Chemical Disposal:
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
